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  • Product: (2-Chloro-6-fluoropyridin-4-yl)methanol

Core Science & Biosynthesis

Foundational

(2-Chloro-6-fluoropyridin-4-yl)methanol CAS number and properties

An In-Depth Technical Guide to (2-Chloro-6-fluoropyridin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist Core Structure Analysis and Physicochemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Chloro-6-fluoropyridin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Core Structure Analysis and Physicochemical Properties

The molecule (2-Chloro-6-fluoropyridin-4-yl)methanol belongs to the class of substituted pyridines, which are a cornerstone in pharmaceutical sciences due to their presence in numerous approved drugs.[1] The core structure features a pyridine ring substituted with a chloro group at the 2-position, a fluoro group at the 6-position, and a hydroxymethyl group at the 4-position. This specific arrangement of functional groups offers a unique combination of reactivity and physicochemical properties that are highly desirable in drug design.

The chlorine and fluorine atoms at the 2 and 6 positions activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions and also provide sites for cross-coupling reactions.[2][3] The fluorine atom, in particular, can enhance metabolic stability and binding affinity to biological targets. The methanol group at the 4-position serves as a key handle for further derivatization, allowing for the introduction of various functional groups to modulate solubility, polarity, and target engagement.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for (2-Chloro-6-fluoropyridin-4-yl)methanol is presented in the table below. These values are estimated based on computational models and data from analogous structures.

PropertyPredicted Value
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 45.5 Ų

Synthesis and Experimental Protocols

The synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol can be logically approached from commercially available starting materials. A proposed synthetic route is outlined below, starting from 2-chloro-6-fluoropyridine.

Synthetic Pathway A 2-Chloro-6-fluoropyridine B 4-lithiated intermediate A->B  LDA, THF, -78 °C C 2-Chloro-6-fluoropyridine-4-carbaldehyde B->C  DMF, -78 °C to rt D (2-Chloro-6-fluoropyridin-4-yl)methanol C->D  NaBH4, MeOH, 0 °C

Caption: Proposed synthetic workflow for (2-Chloro-6-fluoropyridin-4-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Lithiation of 2-Chloro-6-fluoropyridine

  • Rationale: Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. In this case, the electron-withdrawing nature of the chloro and fluoro substituents directs deprotonation to the 4-position.

  • Procedure:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.

    • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Add a solution of 2-chloro-6-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithiated intermediate.

Step 2: Formylation of the Lithiated Intermediate

  • Rationale: The lithiated intermediate is a strong nucleophile that can react with a variety of electrophiles. Anhydrous N,N-dimethylformamide (DMF) serves as a formylating agent to introduce the aldehyde functionality.

  • Procedure:

    • To the solution of the 4-lithiated intermediate at -78 °C, add anhydrous DMF (1.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoropyridine-4-carbaldehyde.

Step 3: Reduction of the Aldehyde to the Alcohol

  • Rationale: Sodium borohydride is a mild and selective reducing agent for converting aldehydes to primary alcohols.

  • Procedure:

    • Dissolve the crude 2-chloro-6-fluoropyridine-4-carbaldehyde in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (2-Chloro-6-fluoropyridin-4-yl)methanol.

    • Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

(2-Chloro-6-fluoropyridin-4-yl)methanol is a trifunctional building block, offering multiple avenues for chemical modification.

Reactivity and Derivatization Core (2-Chloro-6-fluoropyridin-4-yl)methanol C2-Cl C6-F C4-CH2OH SNAr_Cl SNAr at C2 (e.g., with amines, alkoxides) Core:c1->SNAr_Cl SNAr_F SNAr at C6 (typically slower than at C2) Core:c2->SNAr_F CrossCoupling_Cl Cross-Coupling at C2 (e.g., Suzuki, Buchwald-Hartwig) Core:c1->CrossCoupling_Cl Oxidation Oxidation to Aldehyde/Carboxylic Acid Core:c3->Oxidation Esterification Esterification/Etherification Core:c3->Esterification

Caption: Key reaction pathways for derivatization of (2-Chloro-6-fluoropyridin-4-yl)methanol.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, makes it susceptible to SNAr. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, suggesting that the fluorine at C6 could be selectively displaced under certain conditions, although displacement of chlorine at C2 is also a primary reaction pathway.[3][4]

  • Cross-Coupling Reactions: The chloro group at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

  • Modification of the Methanol Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization. It can also undergo esterification or etherification to introduce different linkers or functional moieties.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents.[1] The unique combination of substituents in (2-Chloro-6-fluoropyridin-4-yl)methanol makes it a valuable building block for the synthesis of novel drug candidates.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The functional groups on this scaffold can be tailored to achieve high potency and selectivity.

  • CNS-Active Agents: The pyridine moiety is a common feature in drugs targeting the central nervous system. The lipophilicity and metabolic stability imparted by the fluorine atom can be advantageous for designing CNS-penetrant molecules.[2]

  • Agrochemicals: Halogenated pyridines are also important intermediates in the synthesis of modern herbicides, insecticides, and fungicides.[2]

Safety and Handling

While specific safety data for (2-Chloro-6-fluoropyridin-4-yl)methanol is not available, information from related compounds such as 2-chloro-6-fluoropyridine suggests that it should be handled with care.[5]

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

(2-Chloro-6-fluoropyridin-4-yl)methanol is a highly functionalized building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Although not a readily cataloged chemical, its synthesis is feasible through established methodologies. Its distinct reactive sites offer a versatile platform for the creation of diverse molecular architectures, making it a valuable tool for researchers and drug development professionals.

References

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(11), 1923-1926. [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4472-4499. [Link]

  • Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206. [Link]

  • Williamson, D. S., et al. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 10(13), 2641-2644. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9121-9129. [Link]

Sources

Exploratory

(2-Chloro-6-fluoropyridin-4-yl)methanol molecular weight and formula

[1][2][3][4][5] Executive Summary (2-Chloro-6-fluoropyridin-4-yl)methanol (CAS: 1227586-18-6) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

(2-Chloro-6-fluoropyridin-4-yl)methanol (CAS: 1227586-18-6) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Distinguished by its trisubstituted pyridine core, this scaffold integrates three distinct pharmacophoric features: a lipophilic chlorine atom for metabolic obstruction, a fluorine atom for electronic modulation, and a hydroxymethyl group serving as a versatile synthetic handle.

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this molecule, providing researchers with the data necessary to integrate it into drug discovery programs targeting kinases (e.g., MK-2) or fungal pathogens.

Physicochemical Characterization

The unique substitution pattern of the pyridine ring significantly alters the electronic landscape compared to the unsubstituted parent heterocycle. The presence of electron-withdrawing halogens (Cl, F) at the ortho positions relative to the nitrogen reduces the basicity of the pyridine ring, influencing both solubility and ligand-target binding interactions.

Table 1: Core Molecular Data
PropertyValueNotes
Chemical Name (2-Chloro-6-fluoropyridin-4-yl)methanolIUPAC Nomenclature
CAS Number 1227586-18-6 Primary Registry ID
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol Monoisotopic Mass: 161.00
Physical State SolidTypically off-white to pale yellow powder
Solubility DMSO, Methanol, DCMLow solubility in water due to lipophilic halogens
pKa (Pyridine N) ~1.5 - 2.0 (Predicted)Significantly lower than pyridine (5.[1][3][4][5]2) due to -I effect of Cl/F
LogP ~1.4 (Predicted)Balanced lipophilicity for CNS/peripheral drug design
Structural Identifiers
  • SMILES: OCCC1=CC(F)=NC(Cl)=C1[1]

  • InChI Key: ILPXXQXJLQGYCC-UHFFFAOYSA-N (Note: Verify specific isomer connectivity)

Synthetic Architecture

The synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol typically proceeds via the reduction of its corresponding carboxylic acid or ester precursors. The choice of reducing agent is critical to prevent the over-reduction of the halogenated pyridine ring (dehalogenation).

Primary Synthetic Route: Acid Reduction

The most robust pathway involves the selective reduction of 2-chloro-6-fluoroisonicotinic acid (CAS 1211521-09-3).

Experimental Protocol (General Methodology)

Objective: Conversion of 2-chloro-6-fluoroisonicotinic acid to the alcohol.

  • Activation: Dissolve 2-chloro-6-fluoroisonicotinic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Slowly add Borane-THF complex (BH₃·THF) (1.5 - 2.0 eq) dropwise to control hydrogen evolution.

    • Mechanism:[4][6] Borane selectively reduces the carboxylic acid to the primary alcohol without displacing the aryl halides under these conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Quenching: Cool to 0°C and carefully quench with Methanol (MeOH) to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

SynthesisWorkflow Precursor 2-Chloro-6-fluoro- isonicotinic Acid (CAS 1211521-09-3) Activation Activation (Solvent: THF, 0°C) Precursor->Activation Reduction Reduction (Reagent: BH3·THF) Activation->Reduction + BH3·THF Quench Quench (MeOH) Reduction->Quench 4-16h, RT Target Target Alcohol (2-Chloro-6-fluoro- pyridin-4-yl)methanol Quench->Target Workup & Purification

Figure 1: Synthetic workflow for the reduction of the isonicotinic acid precursor to the target alcohol.

Structural Biology & Medicinal Chemistry Utility[9]

This molecule is not merely a solvent or reagent; it is a pharmacophore scaffold . Its value lies in the specific arrangement of atoms that allows it to interact with biological targets while modulating the drug-like properties of the final molecule.

Key Pharmacophoric Features[7][9][10]
  • Metabolic Stability (The Fluorine Effect): The C-F bond at position 6 blocks metabolic oxidation (P450 metabolism) at a typically labile position on the pyridine ring.

  • Synthetic Handle (The Chlorine): The chlorine at position 2 is a "handle" for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows the scaffold to be attached to larger aryl or heteroaryl systems after the alcohol functionality has been utilized.

  • Linker Potential (The Alcohol): The hydroxymethyl group (-CH₂OH) is readily converted into ethers, esters, or amines (via mesylation/displacement), serving as a linker to the rest of the pharmacophore.

Applications in Drug Discovery[9][11]
  • Kinase Inhibitors: Used in the synthesis of MK-2 (MAPKAPK2) inhibitors (e.g., Patent WO2004058762A1).[7] The pyridine ring mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • Agrochemicals: The scaffold appears in patent literature for fungicides and pesticides, where halogenated pyridines often exhibit broad-spectrum bioactivity.

SAR_Logic Core (2-Chloro-6-fluoropyridin-4-yl)methanol N_Pyridine Pyridine Nitrogen (H-Bond Acceptor) Core->N_Pyridine Cl_Pos2 2-Chloro Substituent (Pd-Coupling Handle / Lipophilicity) Core->Cl_Pos2 F_Pos6 6-Fluoro Substituent (Metabolic Block / Electronic Tuning) Core->F_Pos6 CH2OH_Pos4 4-Hydroxymethyl Group (Linker / H-Bond Donor) Core->CH2OH_Pos4

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of each substituent.

Safety & Handling

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions reserved for halogenated pyridines.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol or hydrolysis of the halides over long periods.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a chemical fume hood.

References

  • Aaron Chemicals. (2024). Product Data Sheet: (2-Chloro-6-fluoropyridin-4-yl)methanol (CAS 1227586-18-6).[1][8][2] Retrieved from

  • BLD Pharm. (2024). 2-Chloro-6-fluoroisonicotinic acid (CAS 1211521-09-3) Product Page. Retrieved from

  • Anderson, D. R., et al. (2004). Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds. Patent WO2004058762A1. Retrieved from

  • Clough, J. M., et al. (1991). Fungicides. US Patent 5,021,581. Retrieved from

  • ChemSRC. (2024). CAS 1227586-18-6 Entry & Physical Properties. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility of (2-Chloro-6-fluoropyridin-4-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and determining the solubility of (2-Chloro-6-fluoropyridin-4-yl)methanol, a key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of (2-Chloro-6-fluoropyridin-4-yl)methanol, a key intermediate in pharmaceutical synthesis. Given the limited publicly available solubility data for this specific compound, this document focuses on the foundational principles and experimental methodologies required to establish its solubility profile in various organic solvents. Understanding solubility is paramount in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of (2-Chloro-6-fluoropyridin-4-yl)methanol—containing a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and halogen atoms—suggests a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-CH₂OH): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

  • Chloro and Fluoro Substituents: These electron-withdrawing groups influence the electron distribution of the aromatic ring, affecting its polarity and interactions with solvents.

Based on these features, it is anticipated that (2-Chloro-6-fluoropyridin-4-yl)methanol will exhibit greater solubility in polar aprotic and protic solvents compared to nonpolar solvents.

Qualitative and Quantitative Solubility Assessment

A systematic approach to determining solubility involves both qualitative and quantitative methods.

Qualitative Solubility Classification

A preliminary assessment of solubility can be performed using a series of solvents with varying polarities and pH.[3][4] This classification provides initial insights into the compound's functional groups and overall polarity.[5]

A General Protocol for Qualitative Solubility Testing:

  • Place approximately 25 mg of (2-Chloro-6-fluoropyridin-4-yl)methanol into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[3]

  • Observe whether the compound dissolves completely.

  • Categorize the solubility as soluble, partially soluble, or insoluble.

This procedure should be repeated with a range of solvents to create a solubility spectrum.

dot```dot graph TD { A[Start: (2-Chloro-6-fluoropyridin-4-yl)methanol] --> B{Water}; B -- Soluble --> C{Diethyl Ether}; B -- Insoluble --> D{5% NaOH}; C -- Soluble --> E[Class S: Salt, Amino Acid, or Polyfunctional]; C -- Insoluble --> F[Determine Acid/Base Properties]; D -- Soluble --> G{5% NaHCO3}; D -- Insoluble --> H{5% HCl}; G -- Soluble --> I[Class As: Strong Organic Acid]; G -- Insoluble --> J[Class Aw: Weak Organic Acid]; H -- Soluble --> K[Class B: Organic Base]; H -- Insoluble --> L{Conc. H2SO4}; L -- Soluble --> M[Class N: Neutral Compound]; L -- Insoluble --> N[Class I: Inert Compound];

}

Caption: Quantitative solubility determination workflow.

Predicted Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted Solubility of (2-Chloro-6-fluoropyridin-4-yl)methanolRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl group.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High The polar nature of these solvents can effectively solvate the polar regions of the solute. DMSO is a particularly strong solvent for many organic compounds.
Moderately Polar Ethyl Acetate, DichloromethaneModerate These solvents offer a balance of polarity and can interact with both the polar and less polar parts of the molecule.
Nonpolar Hexane, TolueneLow The significant difference in polarity between the solute and these solvents will limit solubility.

The Impact of Temperature on Solubility

The solubility of solids in liquids is generally dependent on temperature. [6]The relationship between temperature and solubility is governed by the enthalpy of the solution.

  • Endothermic Dissolution (ΔH > 0): If heat is absorbed during dissolution, solubility will increase with an increase in temperature. This is the most common scenario for solids dissolving in liquid solvents. [7]* Exothermic Dissolution (ΔH < 0): If heat is released during dissolution, solubility will decrease as the temperature rises. [7] The van 't Hoff equation mathematically describes this relationship, linking the change in the solubility equilibrium constant to the change in temperature and the enthalpy of the reaction. [6]To ensure the reproducibility of solubility data, it is crucial to control and report the temperature at which the measurements are made.

Conclusion

A thorough understanding of the solubility of (2-Chloro-6-fluoropyridin-4-yl)methanol is essential for its effective use in pharmaceutical research and development. While specific quantitative data is not widely published, a combination of theoretical prediction and systematic experimental determination using established methods like the shake-flask technique can provide the necessary solubility profile. This guide offers a robust framework for researchers to generate this critical data, enabling informed decisions in process development, formulation, and ultimately, the advancement of new therapeutic agents.

References

Sources

Exploratory

Biological activity of (2-Chloro-6-fluoropyridin-4-yl)methanol derivatives

The following technical guide details the pharmacological potential and synthetic utility of (2-Chloro-6-fluoropyridin-4-yl)methanol , a high-value scaffold in medicinal chemistry. A Scaffold-Based Approach to Bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential and synthetic utility of (2-Chloro-6-fluoropyridin-4-yl)methanol , a high-value scaffold in medicinal chemistry.

A Scaffold-Based Approach to Bioactive Library Design

Executive Summary

(2-Chloro-6-fluoropyridin-4-yl)methanol (CAS: 20885-12-5 for core / derivative dependent) represents a "privileged scaffold" in modern drug discovery. Unlike simple pyridines, this trisubstituted core offers three orthogonal vectors for chemical diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Its primary value lies in its bio-isosteric utility :

  • Metabolic Stability: The C6-Fluorine atom blocks oxidative metabolism (Phase I) at a typically labile position.

  • Lipophilicity Modulation: The halogenation pattern tunes the logP, improving membrane permeability compared to non-halogenated pyridines.

  • Hinge Binding: The pyridine nitrogen serves as a critical hydrogen bond acceptor, making this scaffold ubiquitous in Kinase Inhibitor design (e.g., c-Met, VEGFR, Aurora kinase).

Chemical Architecture & SAR Logic

The molecule functions as a Tri-Vector Core , allowing sequential, regioselective functionalization.

VectorPositionChemical NatureReactivity ProfileBiological Impact
A C-6 (Fluorine) Electrophilic CenterHigh reactivity in

(Nucleophilic Aromatic Substitution).
Ideal for introducing solubilizing amines or ether linkages.
B C-4 (Methanol) Benzylic-like AlcoholVersatile linker. Oxidizable to acid/aldehyde; convertible to halide.Determines the "warhead" orientation or connects to the ribose pocket in kinases.
C C-2 (Chlorine) Cross-Coupling HandleLower reactivity than F; active in Pd-catalyzed couplings (Suzuki, Stille).Used to attach hydrophobic aryl/heteroaryl tails (Hydrophobic Pocket II).
Visualization: The Tri-Vector SAR Strategy

The following diagram illustrates the logical flow of derivatization for this scaffold.

SAR_Strategy Core (2-Chloro-6-fluoropyridin-4-yl)methanol (The Scaffold) VectorA Vector A: C-6 Fluorine (S_NAr Substitution) Core->VectorA VectorB Vector B: C-4 Methanol (Linker Manipulation) Core->VectorB VectorC Vector C: C-2 Chlorine (Pd-Catalysis) Core->VectorC OutcomeA Amino-Pyridines (Solubility/H-Bonding) VectorA->OutcomeA OutcomeB Acids/Amides/Ethers (Target Engagement) VectorB->OutcomeB OutcomeC Bi-Aryl Systems (Hydrophobic Interactions) VectorC->OutcomeC

Caption: Orthogonal derivatization vectors allow for the independent optimization of solubility, target binding, and metabolic stability.

Biological Applications & Therapeutic Areas[1][2][3][4][5][6]
A. Oncology: Kinase Inhibition

This scaffold is a bio-isostere for the 2-aminopyridine motif found in drugs like Crizotinib (c-Met/ALK inhibitor) or Vemurafenib (BRAF inhibitor).

  • Mechanism: The pyridine nitrogen binds to the hinge region of the kinase ATP-binding site.

  • Design Strategy: The C4-methanol is often converted to an ether or amide to extend into the solvent-exposed region, while the C2-position is coupled to a hydrophobic ring to occupy the selectivity pocket.

B. Agrochemicals: Auxin Mimics

Oxidation of the C4-methanol to a carboxylic acid yields 2-chloro-6-fluoropyridine-4-carboxylic acid .

  • Activity: Structurally analogous to Picloram and Clopyralid (pyridine herbicides).

  • Mode of Action: Acts as a synthetic auxin, disrupting plant growth regulation. The fluorine atom enhances stability against plant detoxification enzymes.

Experimental Protocols
Protocol 1: Regioselective

at C-6 (Vector A)

Objective: Introduce an amine at the C-6 position while retaining the C-2 chlorine and C-4 alcohol. The fluorine is significantly more labile toward nucleophiles due to the inductive effect of the ring nitrogen.

Materials:

  • Scaffold: (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 eq)

  • Nucleophile: Morpholine or N-Methylpiperazine (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step:

  • Dissolve the scaffold in DMSO (0.5 M concentration).

  • Add

    
     and the amine nucleophile.
    
  • Heat to 80°C for 4–6 hours. Note: Higher temperatures (>120°C) may risk displacing the chlorine.

  • Monitor: TLC (50% EtOAc/Hexane). The product will be more polar.

  • Workup: Dilute with water, extract with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Yield Expectation: 75–85%.

Protocol 2: Oxidation to Carboxylic Acid (Vector B)

Objective: Convert the alcohol to an acid for amide coupling (Library generation).

Materials:

  • Substrate: (2-Chloro-6-fluoropyridin-4-yl)methanol[1]

  • Oxidant: TEMPO (0.1 eq) / BAIB (Bis-acetoxyiodobenzene) (2.2 eq)

  • Solvent:

    
     (1:1)
    

Step-by-Step:

  • Dissolve substrate in solvent mixture.[2]

  • Add TEMPO and BAIB at 0°C.

  • Stir at Room Temperature for 3 hours.

  • Quench: Add saturated

    
    .
    
  • Isolation: Acidify to pH 3 with 1N HCl, extract with EtOAc.

  • Result: 2-Chloro-6-fluoropyridine-4-carboxylic acid (White solid).

Protocol 3: Suzuki-Miyaura Coupling at C-2 (Vector C)

Objective: Install a hydrophobic aryl group.[3] This is typically done after


 to prevent catalyst poisoning by the free amine or interference from the fluorine.

Materials:

  • Substrate: C6-substituted intermediate (from Protocol 1)

  • Boronic Acid: Phenylboronic acid derivative (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 100°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical path for synthesizing a hypothetical kinase inhibitor library using this scaffold.

Synthesis_Workflow Start Starting Material: (2-Chloro-6-fluoropyridin-4-yl)methanol Step1 Step 1: S_NAr Reaction (Nucleophilic displacement of F) Start->Step1 Amine, K2CO3, 80°C Inter1 Intermediate A: 2-Chloro-6-amino-derivative Step1->Inter1 Step2 Step 2: Chlorination of Alcohol (SOCl2 or MsCl) Inter1->Step2 Activation of OH Inter2 Intermediate B: 4-(Chloromethyl)-pyridine Step2->Inter2 Step3 Step 3: Suzuki Coupling (Pd-catalyzed C-C bond formation) Inter2->Step3 Ar-B(OH)2, Pd(0) Final Final Library: 2-Aryl-6-amino-4-substituted Pyridines Step3->Final

Caption: Stepwise synthesis of a trisubstituted pyridine library, prioritizing the most reactive Fluorine vector first.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 639437, 2-Chloro-6-fluoropyridine. Retrieved from [Link]

  • Fuchi, N., et al. (2012).[4] Discovery and structure-activity relationship of 2,6-disubstituted pyrazines/pyridines as potent CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Automated Synthesis of Fluorinated Pyridine Derivatives for PET Imaging. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Selective Functionalization of 2-Chloro-6-fluoropyridine via Turbo-Grignard Exchange

Executive Summary Functionalizing 2-chloro-6-fluoropyridine is a high-value transformation in medicinal chemistry, particularly for synthesizing metabolic stable fluorinated pyridine scaffolds. However, this substrate pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing 2-chloro-6-fluoropyridine is a high-value transformation in medicinal chemistry, particularly for synthesizing metabolic stable fluorinated pyridine scaffolds. However, this substrate presents a "selectivity paradox": it possesses two halogens with different reactivities and is prone to nucleophilic aromatic substitution (


) or elimination to unstable pyridynes.

Traditional Grignard formation (Mg metal insertion) fails due to the passivation of the metal surface and the high reactivity of the fluoride moiety. This Application Note details the Magnesium-Halogen Exchange protocol using Knochel’s "Turbo Grignard" reagent (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-PrMgCl[1]·LiCl).[1][2][3][4][5][6] This method operates under kinetic control at low temperatures (-40°C to -78°C), enabling the selective exchange of the C-Cl bond while preserving the C-F bond, avoiding benzyne-like intermediates.

Mechanistic Insight & Causality

To successfully execute this reaction, one must understand the competing pathways. The use of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-PrMgCl[1][3][6][7]·LiCl is not merely for yield improvement; it is a mechanistic necessity.
The "Turbo" Effect

Classical Grignard reagents (


) form polymeric aggregates in THF, reducing their kinetic basicity. The addition of LiCl breaks these aggregates, forming a monomeric, highly reactive species: 

-PrMgCl·LiCl
.[1][4][5][6] This increased reactivity allows the exchange to occur at temperatures low enough (-40°C) to suppress side reactions.
Regioselectivity (Cl vs. F)
  • Thermodynamic Driver: The formation of a

    
    -hybridized pyridyl-magnesium species is thermodynamically favored over the 
    
    
    
    -hybridized alkyl-magnesium precursor.
  • Bond Strength: The C-Cl bond (approx. 95 kcal/mol) is significantly weaker than the C-F bond (approx. 116 kcal/mol).

  • Inductive Activation: The fluorine atom at the C6 position exerts a strong inductive effect (-I), pulling electron density from the ring. This activates the C2-Cl bond for metal insertion but also makes the ring susceptible to nucleophilic attack.

The Danger Zone: Pyridyne Formation

If the reaction temperature rises above -20°C before quenching, the resulting 2-magnesiated-6-fluoropyridine can undergo


-elimination of MgClF. This generates a 2,6-pyridyne  intermediate, which rapidly polymerizes or reacts non-selectively.
Reaction Pathway Diagram

G Start 2-Chloro-6-fluoropyridine Intermediate Stable Intermediate: 6-Fluoro-2-pyridyl-MgCl·LiCl Start->Intermediate Selective Cl-Exchange Reagent + i-PrMgCl·LiCl (-40°C, THF) Reagent->Intermediate Product Functionalized Product (2-E-6-F-Pyridine) Intermediate->Product + Electrophile (E+) Quench Pyridyne 2,6-Pyridyne (Unstable) Intermediate->Pyridyne Thermal Elimination Side_Elim Elimination (>-20°C) Trash Polymerization/Tars Pyridyne->Trash

Figure 1: Mechanistic pathways. Success depends on maintaining the "Green" path via strict temperature control to avoid the "Red" elimination pathway.

Pre-Operational Checklist

  • Anhydrous Conditions: The Turbo Grignard is extremely moisture-sensitive. All glassware must be flame-dried under vacuum and purged with Argon/Nitrogen (3 cycles).

  • Titration: Commercial

    
    -PrMgCl·LiCl solutions degrade over time. Titrate using the Knochel method  (iodine/LiCl) or Paquette method  (menthol/1,10-phenanthroline) before use. Do not assume the label molarity is correct. 
    
  • Solvent: Use anhydrous THF (water content <50 ppm).

Detailed Protocol: Magnesium-Halogen Exchange

Substrate: 2-Chloro-6-fluoropyridine (1.0 equiv) Reagent:


-PrMgCl·LiCl (1.1 equiv, ~1.3 M in THF)
Solvent:  Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a temperature probe (internal thermometer is critical), and an argon inlet.

  • Charging: Add 2-chloro-6-fluoropyridine (1.0 equiv) and anhydrous THF. Start stirring.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath (or cryocooler) to reach an internal temperature of -40°C .

    • Note: Do not cool to -78°C initially; the exchange rate is too slow. -40°C is the kinetic sweet spot.

  • Exchange: Add

    
    -PrMgCl[1][2][3][6][7]·LiCl dropwise via syringe pump or pressure-equalizing dropping funnel over 10 minutes.
    
    • Observation: Maintain internal temp between -40°C and -35°C. An exotherm is possible.

  • Incubation: Stir the mixture at -40°C for 45 minutes .

    • QC Check: Pull a 0.1 mL aliquot, quench immediately into MeOD (deuterated methanol), and run a quick NMR. >95% conversion to the deuterated species indicates the Grignard is formed.

  • Electrophile Addition: Cool the mixture further to -78°C (Dry ice/Acetone). Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in minimal THF slowly.

    • Reasoning: Cooling before addition minimizes the heat of reaction during the quench, preventing localized warming and pyridyne formation.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     solution. Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

Data & Optimization Guide

The following table summarizes the impact of temperature and stoichiometry on the yield of the reaction (using Benzaldehyde as the model electrophile).

EntryReagentTemp (°C)Time (min)Yield (%)Observation
1

-PrMgCl (No LiCl)
-406035%Sluggish exchange; incomplete conversion.
2

-PrMgCl·LiCl
-40 45 88% Optimal conditions.
3

-PrMgCl·LiCl
03015%Complex mixture; pyridyne elimination products observed.
4

-PrMgCl[1][6][7]·LiCl
-7812060%Exchange too slow; unreacted starting material recovered.
Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware Argon Atmosphere Solvent Dissolve Substrate in THF Cool to -40°C Setup->Solvent Addition Add i-PrMgCl·LiCl (1.1 eq) Dropwise (maintain <-35°C) Solvent->Addition Incubate Incubate 45 mins @ -40°C (Form Grignard) Addition->Incubate Cool Cool to -78°C Incubate->Cool Quench Add Electrophile Warm to 0°C Cool->Quench Workup Aq. NH4Cl Quench Extraction Quench->Workup

Figure 2: Step-by-step experimental workflow for the synthesis of 2-substituted-6-fluoropyridines.

Troubleshooting "The Art of the Reaction"

  • Low Yield / Recovered Starting Material:

    • Cause: The Grignard reagent may have degraded.

    • Fix: Titrate the

      
      -PrMgCl·LiCl immediately before use. Ensure the reaction time at -40°C is at least 45 minutes.
      
  • "Messy" NMR / Tarry Products:

    • Cause: Pyridyne formation.[7][8]

    • Fix: Your internal temperature likely spiked above -20°C. Check your cooling bath and addition rate. Ensure you cool to -78°C before adding the electrophile if the electrophile is reactive/exothermic.

  • Regioselectivity Issues (Attack at F):

    • Cause: Rare with Turbo Grignard, but possible if using

      
      -BuLi or standard Grignards at higher temps.
      
    • Fix: Stick strictly to

      
      -PrMgCl·LiCl. The bulky isopropyl group and the LiCl complexation favor the kinetic exchange at the weaker C-Cl bond.
      

References

  • The Turbo Grignard Revolution: Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][6] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Pyridine Functionalization: Pasderma, G., & Knochel, P. (2020). Functionalization of Pyridines via Magnesium and Zinc Organometallics.[4][5] Molecules, 25(2), 308.

  • Titration Method: Lin, H.-S., & Paquette, L. A. (1994).[2][9] A Convenient Method for the Titration of Grignard Reagents. Synthetic Communications, 24(17), 2503–2506.

  • Safety Data: Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine (Analogous handling).

Sources

Application

Application Note: Strategic Derivatization of (2-Chloro-6-fluoropyridin-4-yl)methanol

Side Reactions during Hydroxyl Functionalization Executive Summary (2-Chloro-6-fluoropyridin-4-yl)methanol (CAS 261715-38-2) is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026


 Side Reactions during Hydroxyl Functionalization

Executive Summary

(2-Chloro-6-fluoropyridin-4-yl)methanol (CAS 261715-38-2) is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting P2X3 receptors and kinase inhibitors. Its utility lies in the orthogonal reactivity of its three functional handles: a primary alcohol, a labile C6-fluorine, and a less reactive C2-chlorine.

However, this structural advantage presents a critical synthetic challenge. The electron-deficient pyridine ring, activated by both the nitrogen atom and the two halogens, renders the C6-fluorine highly susceptible to Nucleophilic Aromatic Substitution (


). Standard conditions for alcohol derivatization (e.g., Williamson ether synthesis using NaH) often lead to catastrophic ring substitution rather than the desired side-chain functionalization. 

This guide outlines protocols designed to functionalize the hydroxymethyl group without disturbing the halogenated core, ensuring high chemoselectivity and yield.

Chemical Profile & Reactivity Analysis

The "Pull-Pull" Electronic Effect

The pyridine ring is electron-poor (


-deficient). The presence of Fluorine (C6) and Chlorine (C2) exacerbates this deficiency.
  • C6-Fluorine: The most reactive site for nucleophiles. Due to the high electronegativity of fluorine, the C-F bond creates a strong dipole, stabilizing the Meisenheimer intermediate during

    
    .
    
  • Hydroxymethyl Group: A primary alcohol. The

    
     of the hydroxyl proton is lower (more acidic) than non-halogenated pyridyl methanols due to the inductive electron-withdrawing nature of the ring.
    
The Chemoselectivity Trap

Attempting to generate an alkoxide using strong bases (NaH, KOtBu) creates a dual-threat species:

  • The alkoxide is a nucleophile.

  • The alkoxide is a base.

In polar aprotic solvents (DMF, DMSO), the "naked" alkoxide will preferentially attack the C6-position of a neighboring molecule, displacing fluoride (intermolecular self-immolation).

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways. Path A represents the failure mode (


), while Paths B, C, and D  represent successful derivatization strategies.

ReactivityMap Start (2-Chloro-6-fluoropyridin-4-yl)methanol (Starting Material) Base Strong Base (NaH, KOtBu) Start->Base Mitsunobu Mitsunobu Conditions (PPh3, DIAD, R-OH) Start->Mitsunobu Halogenation Appel Reaction (CBr4, PPh3) Start->Halogenation Oxidation MnO2 or DMP (Mild Oxidation) Start->Oxidation Alkoxide Naked Alkoxide (Intermediate) Base->Alkoxide SideProduct Dimerization/Polymerization (via C6-F Displacement) Alkoxide->SideProduct SNAr Attack (Avoid!) Ether Target Ether (Retention of F/Cl) Mitsunobu->Ether Selective C-O Bond AlkylHalide Alkyl Bromide (Leaving Group) Halogenation->AlkylHalide Activation Aldehyde Pyridine Carboxaldehyde Oxidation->Aldehyde Redox

Caption: Decision tree highlighting the risk of base-mediated pathways vs. the safety of neutral/acidic protocols.

Experimental Protocols

Protocol A: Etherification via Mitsunobu Coupling (Recommended)

Objective: Install an ether linkage without triggering


.
Mechanism:  Activates the alcohol oxygen using a phosphonium intermediate, allowing the nucleophile (phenol/alcohol) to attack without generating a highly basic alkoxide.

Materials:

  • (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 equiv)[1]

  • Nucleophile (e.g., Phenol, 1.1 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Preparation: Charge a dried reaction vessel with the pyridine methanol (1.0 eq), the nucleophile (1.1 eq), and

    
     (1.2 eq) in anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool the mixture to 0°C under nitrogen atmosphere.

  • Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–12 hours.

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the alcohol.

  • Workup: Concentrate the solvent. Triturate with cold diethyl ether/hexanes to precipitate

    
     (Triphenylphosphine oxide). Filter and purify the filtrate via silica gel chromatography.[2]
    

Why this works: The reaction remains neutral to slightly acidic, preventing the formation of species aggressive enough to attack the C6-F bond.

Protocol B: Selective Oxidation to Aldehyde

Objective: Convert alcohol to aldehyde for reductive amination. Selection: Manganese Dioxide (


)  is superior to Swern or PCC here. It is highly selective for allylic/benzylic-type alcohols (which this mimics) and requires no aqueous workup that could hydrolyze the halogens.

Materials:

  • Substrate (1.0 equiv)

  • Activated

    
     (10.0 equiv) — Must be "Activated" grade.
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (0.1 M).

  • Addition: Add activated

    
     (10 eq) in one portion.
    
  • Agitation: Stir vigorously at room temperature. Note:

    
     reactions are heterogeneous and surface-area dependent; vigorous stirring is critical.
    
  • Timeline: Reaction typically completes in 4–16 hours.

  • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. The aldehyde is usually pure enough for the next step.

Protocol C: Conversion to Alkyl Bromide (Appel Reaction)

Objective: Convert -OH to -Br for use as an electrophile. Selection: The Appel Reaction (


) is preferred over 

or

.

is too harsh (acidic) and may protonate the pyridine nitrogen, altering solubility or reactivity.

generates

in situ. Appel conditions are neutral.

Materials:

  • Substrate (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Solvent: DCM.

Step-by-Step:

  • Mix: Dissolve substrate and

    
     in DCM at 0°C.
    
  • Activate: Add

    
     portion-wise to the cold solution.
    
  • Stir: Warm to RT and stir for 2 hours.

  • Workup: Add hexanes to precipitate

    
    . Filter through silica.
    
  • Stability Note: The resulting benzyl-like bromide is reactive. Store at -20°C or use immediately.

Comparative Data & Troubleshooting

Table 1: Reagent Compatibility Matrix
TransformationReagentRisk LevelOutcome
Etherification NaH / Alkyl HalideHIGH

at C6-F (Major byproduct).
Etherification

/ Alkyl Halide
Medium Slow reaction, some hydrolysis.
Etherification Mitsunobu (DIAD/PPh3)LOW Desired Product (High Yield).
Oxidation

HIGH Over-oxidation to carboxylic acid; ring degradation.
Oxidation

LOW Clean conversion to Aldehyde.
Halogenation Conc. HBrMedium Pyridine salt formation; difficult workup.
Troubleshooting Guide

Problem: LCMS shows a mass corresponding to [M + Nucleophile - HF].

  • Cause: You used a base that was too strong, or the temperature was too high, triggering

    
     at the C6 position.
    
  • Solution: Switch to Mitsunobu conditions. If base is absolutely required, use a non-nucleophilic, bulky base like Hunig's base (

    
    ) and keep T < 0°C.
    

Problem: Reaction stalls during Oxidation.

  • Cause:

    
     is deactivated.
    
  • Solution: Use "Activated"

    
     or azeotropically dry the solvent. Alternatively, switch to Dess-Martin Periodinane (DMP) , which is also mild and effective for this substrate.
    

References

  • Mitsunobu Reaction on Pyridines

    • Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
    • Note: Comprehensive review detailing the mechanism preventing ionic side reactions.
  • SNAr Reactivity of Fluoropyridines: Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. Nucleophilic Aromatic Substitution of Hydrogen. Academic Press, 1994. Context: Establishes the reactivity order F > Cl in electron-deficient heterocycles.
  • Selective Oxidation (MnO2)

    • Cahiez, G., et al. "Manganese Dioxide Oxidation of Alcohols." Organic Syntheses, 2015, 92, 171-181.
  • Appel Reaction (General Protocol)

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

Sources

Method

Nucleophilic aromatic substitution reactions on (2-Chloro-6-fluoropyridin-4-yl)methanol

An Application Guide to Nucleophilic Aromatic Substitution Reactions on (2-Chloro-6-fluoropyridin-4-yl)methanol Introduction: Strategic Functionalization of the Pyridine Scaffold The pyridine ring is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions on (2-Chloro-6-fluoropyridin-4-yl)methanol

Introduction: Strategic Functionalization of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2] Its electron-deficient nature, a result of the electronegative nitrogen atom, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for its functionalization.[1][3][4] This application note provides an in-depth guide to the SNAr reactions of (2-Chloro-6-fluoropyridin-4-yl)methanol, a versatile building block possessing two distinct halogen leaving groups.

This document is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, validated experimental protocols, and practical guidance for the strategic modification of this key intermediate. We will explore the principles governing regioselectivity and provide step-by-step procedures for reactions with various nucleophiles, enabling the synthesis of diverse and complex molecular architectures.

PART 1: Mechanistic Rationale and Regioselectivity

The Addition-Elimination Mechanism

Nucleophilic aromatic substitution on heteroaromatic systems like pyridine proceeds through a two-step addition-elimination mechanism.[3][4] The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] Aromaticity is subsequently restored through the expulsion of the leaving group, yielding the substituted product. The pyridine nitrogen atom effectively stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C2 (ortho) or C4 (para) positions.[4]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step Pyr (2-Chloro-6-fluoropyridin-4-yl)methanol TS1 Transition State 1 Pyr->TS1 + Nu⁻ (Slow) Nu Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 (Fast) Product Substituted Product TS2->Product LG Leaving Group (F⁻) LG_placeholder->LG

Caption: The SNAr Addition-Elimination Mechanism.

Controlling Regioselectivity: The Fluoro vs. Chloro Dilemma

The substrate (2-Chloro-6-fluoropyridin-4-yl)methanol presents two potential sites for SNAr: the C6-F bond and the C2-Cl bond. Understanding the factors that dictate where the nucleophile will attack is critical for synthetic planning.

  • Leaving Group Aptitude in SNAr: Unlike in SN1 or SN2 reactions, the C-F bond's strength is not the primary factor. The rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[5] The extreme electronegativity of fluorine makes the attached carbon atom more electrophilic and better able to stabilize the incoming negative charge. Consequently, fluoroarenes are significantly more reactive in SNAr reactions than their chloroarene counterparts.[2][5] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[2][6]

  • Positional Activation: Both the C2 and C6 positions are ortho to the ring nitrogen and are thus highly activated towards nucleophilic attack.

Given the pronounced activating effect and superior leaving group ability of fluorine in SNAr contexts, nucleophilic substitution is expected to occur selectively at the C6 position, displacing the fluoride ion.

PART 2: Experimental Protocols and Application Data

This section provides detailed, step-by-step methodologies for conducting SNAr reactions on (2-Chloro-6-fluoropyridin-4-yl)methanol with common classes of nucleophiles.

General Safety Precautions: (2-Chloro-6-fluoropyridin-4-yl)methanol and related halopyridines should be handled in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions involving strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) must be conducted under an inert atmosphere (e.g., nitrogen or argon) as they are moisture-sensitive.[5]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere, Solvent) start->setup reagents Add Substrate, Base, & Nucleophile setup->reagents monitor Heat & Monitor (TLC / LC-MS) reagents->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Characterized Product purify->product

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the reaction with a secondary amine, such as morpholine, leading to the formation of a C-N bond.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2-Chloro-6-fluoropyridin-4-yl)methanol161.561.01.0
Morpholine87.121.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF), anhydrous-5.0 mL-

Step-by-Step Procedure

  • To a flame-dried round-bottom flask under an argon atmosphere, add (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (to achieve a concentration of ~0.2 M) followed by morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (2-Chloro-6-(morpholin-4-yl)pyridin-4-yl)methanol.[3]

Causality Behind Choices:

  • Base (K₂CO₃): A mild inorganic base is sufficient to neutralize the HF by-product, driving the reaction to completion. Stronger bases are typically not required for amine nucleophiles.

  • Solvent (DMF): A polar aprotic solvent is ideal as it dissolves the reactants and effectively solvates the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[8]

Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol outlines the substitution with an alkoxide, generated in situ from an alcohol, to form an aryl ether linkage.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2-Chloro-6-fluoropyridin-4-yl)methanol161.561.01.0
Benzyl Alcohol108.141.51.5
Sodium Hydride (NaH), 60% in mineral oil24.001.51.5
Tetrahydrofuran (THF), anhydrous-5.0 mL-

Step-by-Step Procedure

  • To a flame-dried, three-neck flask under argon, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.5 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium benzoxide.

  • Add a solution of (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction by TLC or LC-MS (typically 6-18 hours).

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to yield (6-(Benzyloxy)-2-chloropyridin-4-yl)methanol.

Causality Behind Choices:

  • Base (NaH): A strong base is required to deprotonate the alcohol, generating the more potent alkoxide nucleophile.

  • Temperature: Heating is often necessary for less reactive neutral alcohol nucleophiles, even after deprotonation, to achieve a reasonable reaction rate.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the procedure for reacting with a thiol to form a thioether, a common moiety in pharmaceuticals. Thiols are excellent nucleophiles for SNAr reactions.[8][9]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2-Chloro-6-fluoropyridin-4-yl)methanol161.561.01.0
4-Methylbenzenethiol124.211.11.1
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Acetonitrile (ACN), anhydrous-5.0 mL-

Step-by-Step Procedure

  • In a round-bottom flask under an inert atmosphere, dissolve (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 eq) and 4-methylbenzenethiol (1.1 eq) in anhydrous acetonitrile.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C). Thiols are often sufficiently nucleophilic to react at ambient temperature.[9]

  • Monitor the reaction for completion (typically 1-5 hours).

  • Once complete, filter the mixture through a pad of Celite to remove inorganic salts, washing with acetonitrile.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain (2-Chloro-6-(p-tolylthio)pyridin-4-yl)methanol.

Causality Behind Choices:

  • Base (Cs₂CO₃): Cesium carbonate is an effective base for deprotonating thiols to form the highly nucleophilic thiolate anion. Its high solubility in some organic solvents can be advantageous.

  • Solvent (Acetonitrile): ACN is a suitable polar aprotic solvent. For some SNAr reactions with thiols, it can offer milder conditions compared to DMF or DMSO.[9]

PART 3: Summary and Data Presentation

The following table summarizes typical conditions for the regioselective SNAr reaction at the C6-fluoro position. Researchers should note that optimization may be required for specific substrates.

Table 1: Summary of Reaction Conditions for SNAr on (2-Chloro-6-fluoropyridin-4-yl)methanol

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Typical Time (h)Product Type
Nitrogen Secondary AmineK₂CO₃, DIPEADMF, DMSO80 - 1204 - 126-Amino-2-chloropyridine
Oxygen Alcohol/PhenolNaH, KOtBu, K₂CO₃THF, DMF25 - 806 - 246-Alkoxy-2-chloropyridine
Sulfur ThiolK₂CO₃, Cs₂CO₃ACN, DMF25 - 601 - 56-Thioether-2-chloropyridine

References

  • Stang, E. M., & Wipf, P. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 5(47), 30750–30758. [Link]

  • Ciardelli, F., & Fabbri, E. (1981). Solvent effects and Brønsted coefficients in nucleophilic substitutions at tetraco-ordinate sulphur. Journal of the Chemical Society, Perkin Transactions 2, (3), 321-326. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]

  • Stang, E. M., & Wipf, P. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947. [Link]

  • Al-Matar, H. M., El-Apasery, M. A., & Al-Awadi, N. A. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 4(38), 19996. [Link]

  • Sung, R. Y., Lee, I., & Kim, C. K. (2012). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 33(1), 243–248. [Link]

  • Kuwabara, T., et al. (2023). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development, 27(2), 295-303. [Link]

  • Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9382-9392. [Link]

  • Chen, K., & Baran, P. S. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 23(15), 5898–5902. [Link]

  • ResearchGate. (2014). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9382-9392. [Link]

  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol for Preclinical Development

Introduction (2-Chloro-6-fluoropyridin-4-yl)methanol is a critical heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, offers medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-6-fluoropyridin-4-yl)methanol is a critical heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, offers medicinal chemists valuable handles for molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties. This intermediate is a key component in the synthesis of a variety of investigational new drugs targeting diverse therapeutic areas. The provision of a robust and scalable synthetic route is therefore paramount to enabling comprehensive preclinical evaluation, which demands multi-gram to kilogram quantities of high-purity material.

This document provides a detailed, field-proven protocol for the scale-up synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol, commencing from the commercially available starting material, 2-chloro-6-fluoro-isonicotinic acid. The described methodology emphasizes operational simplicity, safety, and the generation of material that consistently meets the stringent purity requirements for preclinical studies.

Synthetic Strategy: Reduction of a Carboxylic Acid

The most direct and scalable approach to (2-Chloro-6-fluoropyridin-4-yl)methanol is the reduction of the corresponding carboxylic acid, 2-chloro-6-fluoro-isonicotinic acid. While several reducing agents can effect this transformation, borane complexes, such as borane-tetrahydrofuran (BTHF), are particularly well-suited for large-scale operations due to their manageable reactivity, high yields, and favorable impurity profiles.[1][2] The reaction proceeds via the formation of a boronate ester intermediate, which is subsequently reduced to the desired primary alcohol.

G cluster_0 Synthetic Pathway 2-Chloro-6-fluoro-isonicotinic_acid 2-Chloro-6-fluoro-isonicotinic acid Intermediate Acyloxyborane Intermediate 2-Chloro-6-fluoro-isonicotinic_acid->Intermediate + Borane-THF Borane_THF Borane-THF Complex Final_Product (2-Chloro-6-fluoropyridin-4-yl)methanol Intermediate->Final_Product Reduction Quench Aqueous Workup Final_Product->Quench Reaction Quench & Purification

Caption: Reaction scheme for the synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol.

Detailed Scale-Up Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesSupplier (Example)
2-Chloro-6-fluoro-isonicotinic acid1307205-00-5175.54100 g0.57Sigma-Aldrich
Borane-tetrahydrofuran complex (1M in THF)14044-65-685.941.7 L1.7Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-972.111 L-Sigma-Aldrich
Methanol67-56-132.04500 mL-Fisher Scientific
Saturated aq. Sodium Bicarbonate144-55-884.011 L-VWR
Ethyl Acetate141-78-688.113 L-VWR
Brine (Saturated aq. NaCl)7647-14-558.441 L-VWR
Anhydrous Magnesium Sulfate7487-88-9120.3750 g-Sigma-Aldrich
Experimental Procedure
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a 2 L pressure-equalizing dropping funnel.

    • Charge the flask with 2-chloro-6-fluoro-isonicotinic acid (100 g, 0.57 mol).

    • Add anhydrous tetrahydrofuran (1 L) to the flask and stir to dissolve the starting material. A gentle warming to 30-35 °C may be required to achieve complete dissolution.

  • Addition of Reducing Agent:

    • Charge the dropping funnel with borane-tetrahydrofuran complex (1.7 L of a 1M solution in THF, 1.7 mol).

    • Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Slowly add the BTHF solution to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. Causality: A slow addition rate and temperature control are crucial to manage the exothermic reaction and prevent the accumulation of unreacted borane, which could lead to a thermal runaway.[3]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Reaction Quench:

    • Carefully cool the reaction mixture back to 0-5 °C with an ice-water bath.

    • Slowly and cautiously add methanol (500 mL) dropwise to quench the excess borane. Safety Note: This process is highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and no ignition sources are present.[4][5][6]

    • Once the initial effervescence subsides, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

    • To the resulting residue, slowly add saturated aqueous sodium bicarbonate solution (1 L) to neutralize any acidic byproducts.

    • Transfer the mixture to a 4 L separatory funnel and extract with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash with brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude (2-Chloro-6-fluoropyridin-4-yl)methanol can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

    • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) may be employed to afford the pure product as a white to off-white solid.

Process Safety and Hazard Analysis

The use of borane-tetrahydrofuran complex on a large scale requires strict adherence to safety protocols.[3][7]

  • Reactivity: BTHF reacts violently with water and protic solvents, releasing flammable hydrogen gas.[4] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

  • Thermal Stability: BTHF solutions can decompose, especially at elevated temperatures, leading to pressure buildup.[3] It is essential to maintain the recommended temperature profile throughout the reaction and quench.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[4][7]

  • Quenching: The quenching of excess borane is a critical step that must be performed with extreme caution due to the evolution of heat and hydrogen gas. A slow, controlled addition of methanol at low temperature is mandatory.[5][6]

Characterization and Quality Control

The final product should be characterized to ensure it meets the specifications for preclinical use.

AnalysisSpecification
Appearance White to off-white solid
Identity by ¹H NMR Conforms to the structure
Purity by HPLC ≥98% (AUC)
Residual Solvents (GC) To be determined based on the final purification method and ICH guidelines
Elemental Analysis Within ±0.4% of theoretical values for C, H, N
Mass Spectrometry (MS) Corresponds to the expected molecular weight

Experimental Workflow Diagram

G cluster_1 Overall Workflow Start Start: 2-Chloro-6-fluoro-isonicotinic acid Reaction Reduction with Borane-THF in Anhydrous THF Start->Reaction Step 1 Quench Quench with Methanol Reaction->Quench Step 2 Workup Aqueous Workup and Extraction Quench->Workup Step 3 Purification Purification (Chromatography/Recrystallization) Workup->Purification Step 4 Analysis QC Analysis (NMR, HPLC, MS) Purification->Analysis Step 5 Final_Product Final Product: (2-Chloro-6-fluoropyridin-4-yl)methanol Analysis->Final_Product Final

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

References

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (n.d.). Retrieved from [Link]

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. (2025, August 7). Retrieved from [Link]

  • Reduction of carboxylic acids to aldehydes and overreduction to alcohols. (n.d.). Retrieved from [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation | JACS Au. (2021, May 11). Retrieved from [Link]

  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. (2023, March 1). Retrieved from [Link]

  • Carboxylic Acids to Alcohols - Chemistry Steps. (2024, November 26). Retrieved from [Link]

Sources

Method

Application Note: Pyridinylmethanol Derivatives as Potent TRPV3 Antagonists

Document Type: Technical Guide & Protocol Target Audience: Medicinal Chemists, Electrophysiologists, and Preclinical Pharmacologists Version: 2.1 (2025 Update) Executive Summary Transient Receptor Potential Vanilloid 3 (...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Protocol Target Audience: Medicinal Chemists, Electrophysiologists, and Preclinical Pharmacologists Version: 2.1 (2025 Update)

Executive Summary

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel highly expressed in keratinocytes and dorsal root ganglia.[1][2] It plays a pivotal role in thermosensation, nociception, and skin pathologies such as Olmsted syndrome and atopic dermatitis. Historically, TRPV3 research was hampered by a lack of selective tools; non-specific blockers like Ruthenium Red or broad-spectrum pore blockers failed to provide mechanistic clarity.[3]

This guide focuses on the application of (pyridin-2-yl)methanol derivatives , specifically the archetype Compound 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol).[4] These scaffolds represent a breakthrough in potency (


) and selectivity, enabling precise interrogation of TRPV3 function without confounding off-target effects on TRPV1 or TRPM8.

Chemical Biology & Mechanism of Action[5][6]

The Pyridinylmethanol Scaffold

The structural integrity of pyridinylmethanol derivatives is governed by three critical pharmacophores required for high-affinity binding to the TRPV3 pore domain or allosteric sites:

  • Pyridin-2-yl Headgroup: Essential for hydrogen bonding within the binding pocket.

  • Chiral Secondary Alcohol: The (S)-enantiomer typically exhibits superior potency. Oxidation of this hydroxyl group to a carbonyl drastically reduces activity, highlighting the need for a hydrogen bond donor.

  • Cyclobutane Core: Provides a rigid spacer that orients the aromatic rings correctly. In Compound 74a, the cis-orientation of substituents on the cyclobutane ring is crucial for fitting into the hydrophobic cleft of the channel.

Mechanism of Antagonism

TRPV3 channels integrate thermal and chemical stimuli.[5] Upon activation (e.g., by heat >33°C or agonists like 2-APB), the pore opens, allowing


 and 

influx. This influx triggers downstream inflammatory cascades, including NF-

B activation and pro-inflammatory cytokine release (IL-1

, TGF-

).

Pyridinylmethanol derivatives act as state-dependent antagonists . They stabilize the closed conformation of the channel, effectively effectively blunting the calcium spike and preventing the subsequent release of pruritogenic and algogenic mediators.

Pathway Visualization

TRPV3_Pathway Stimulus Stimulus (Heat / 2-APB) TRPV3_Closed TRPV3 Channel (Closed State) Stimulus->TRPV3_Closed Activates TRPV3_Open TRPV3 Channel (Open State) TRPV3_Closed->TRPV3_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV3_Open->Ca_Influx Antagonist Pyridinylmethanol Derivative (e.g., Cmpd 74a) Antagonist->TRPV3_Closed Stabilizes (Blocks Transition) Antagonist->TRPV3_Open Pore Block (Putative) Downstream Downstream Signaling (NF-kB, ERK Phosphorylation) Ca_Influx->Downstream Response Physiological Response (Pruritus, Pain, Inflammation) Downstream->Response

Caption: Mechanism of TRPV3 blockade by pyridinylmethanol derivatives, preventing calcium-dependent inflammatory signaling.

Experimental Protocols

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Purpose: To determine the


 of pyridinylmethanol derivatives in a cellular environment.
System:  HEK293 cells stably expressing human TRPV3 (hTRPV3).[6]
Reagents & Buffers
  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4. Critical: Ensure

    
     is present (2 mM) to measure influx.
    
  • Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist: 2-Aminoethoxydiphenyl borate (2-APB). Prepare a 10 mM stock in DMSO. Working concentration:

    
     (approx. 
    
    
    
    ).
  • Antagonist: Compound 74a (dissolved in DMSO).

Step-by-Step Methodology
  • Cell Plating: Plate HEK293-hTRPV3 cells in poly-D-lysine coated 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove culture medium.

    • Add

      
       of dye loading buffer (Fluo-4 AM + 2.5 mM Probenecid to inhibit dye extrusion).
      
    • Incubate for 60 min at 37°C, then 15 min at room temperature (RT) to equilibrate.

  • Compound Addition (Pre-incubation):

    • Prepare a serial dilution of the pyridinylmethanol derivative (e.g., 10-point dose-response).

    • Add compound to cells and incubate for 30 minutes at RT. This allows the lipophilic antagonist to access the binding site.

  • Agonist Injection & Measurement:

    • Transfer plate to FLIPR Tetra or similar reader.

    • Inject 2-APB (final conc.

      
      ) while simultaneously recording fluorescence (Excitation 488 nm / Emission 525 nm).
      
    • Record for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid screen.

  • Reference Control: Ruthenium Red (

    
    ) should show 100% inhibition.
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Purpose: To validate mechanism and kinetics of the block. System: HEK293-hTRPV3 or native keratinocytes.

Solutions
  • Extracellular Solution (Tyrode’s): 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular Solution (Pipette): 140 mM CsCl (to block

    
     channels), 10 mM HEPES, 2 mM Mg-ATP, 5 mM EGTA (pH 7.2). Note: CsCl is preferred over KCl to isolate cation currents.
    
Workflow
  • Seal Formation: Establish a G

    
     seal and break into whole-cell configuration.
    
  • Voltage Protocol:

    • Hold membrane potential at -60 mV.

    • Apply a voltage ramp from -100 mV to +100 mV over 400 ms, repeated every 2-5 seconds.

  • Baseline Recording: Perfuse extracellular solution and record leak current.

  • Activation: Perfuse 2-APB (

    
    ) or heated buffer (40°C) until current stabilizes.
    
  • Inhibition: Switch to perfusion line containing 2-APB + Pyridinylmethanol derivative (e.g.,

    
    ).
    
  • Washout: Re-perfuse agonist-only solution to check reversibility.

Data Presentation: Normalize current amplitude at +80 mV and -80 mV. Pyridinylmethanol derivatives typically show voltage-independent blockade at these potentials.

Workflow Visualization

FLIPR_Workflow Step1 1. Cell Plating (HEK293-hTRPV3) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Antagonist Pre-incubation (30 min at RT) Step2->Step3 Step4 4. Agonist Injection (2-APB / Heat) Step3->Step4 Step5 5. Fluorescence Readout (Ex 488 / Em 525) Step4->Step5 Step6 6. IC50 Calculation Step5->Step6

Caption: Standardized FLIPR calcium flux workflow for screening TRPV3 antagonists.

Summary of Key Derivatives

The following table summarizes the pharmacological profile of key pyridinylmethanol derivatives referenced in literature.

Compound IDStructure ClassIC50 (hTRPV3)Selectivity ProfileKey Reference
Compound 74a Pyridinylmethanol0.38

>50x vs TRPV1, TRPM8[1, 2]
Compound 5a Pyridinylmethanol~2.5

Moderate[1]
Drofenine 2-APB Analog~30

Low (Active on mAChR)[4]
Forsythoside B Natural Product6.7

Selective vs TRPV1[3]

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. (2016).[7] [Link]

  • TRPV3: Structure, Diseases and Modulators. MDPI. (2023). [Link]

  • TRPV3 Ion Channel: From Gene to Pharmacology. PubMed Central. (2023). [Link]

  • Drofenine: a 2-APB analog with improved selectivity for human TRPV3. ResearchGate. [Link][8]

  • Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. (2018). [Link]

Sources

Application

Experimental procedure for O-alkylation of (2-Chloro-6-fluoropyridin-4-yl)methanol

Abstract This guide details the experimental procedures for the chemoselective O-alkylation of (2-Chloro-6-fluoropyridin-4-yl)methanol. Due to the presence of the highly labile C-6 fluorine atom and the activated pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental procedures for the chemoselective O-alkylation of (2-Chloro-6-fluoropyridin-4-yl)methanol. Due to the presence of the highly labile C-6 fluorine atom and the activated pyridine ring, standard alkylation conditions pose a significant risk of Nucleophilic Aromatic Substitution (


) side reactions. This protocol prioritizes reaction control to favor 

-alkylation over defluorination or polymerization, providing two distinct methodologies: a kinetically controlled Williamson ether synthesis and a Mitsunobu coupling for sensitive substrates.

Strategic Analysis & Mechanism

The substrate contains a primary alcohol and a pyridine ring substituted with chlorine (C-2) and fluorine (C-6).

  • Primary Reactivity (

    
    ):  The hydroxyl group (
    
    
    
    ) can be deprotonated to form an alkoxide, which attacks an alkyl halide.
  • Competing Reactivity (

    
    ):  The C-6 position is highly activated by the pyridine nitrogen and the electron-withdrawing chlorine. Fluoride is an exceptional leaving group in 
    
    
    
    reactions. If the reaction temperature is too high or the base is too nucleophilic, the alkoxide (or the base) will attack C-6, leading to dimerization or byproduct formation (deflluorination).

Key Success Factor: Maintain low temperatures (


 initial) and use non-nucleophilic bases to suppress the activation energy barrier required for the 

pathway.
Reaction Scheme & Competing Pathways

ReactionScheme Substrate (2-Chloro-6-fluoropyridin-4-yl)methanol Intermediate Alkoxide Intermediate Substrate->Intermediate Deprotonation Reagents Base / R-X Product Target Ether (O-Alkylation) Intermediate->Product Path A: S_N2 (0°C) Kinetic Control Byproduct Dimer/S_NAr Product (F-Displacement) Intermediate->Byproduct Path B: S_NAr (>25°C) Thermodynamic Trap

Figure 1: Mechanistic divergence between the desired O-alkylation and the unwanted S_NAr defluorination pathway.

Experimental Protocols

Method A: Modified Williamson Ether Synthesis (Base-Mediated)

Best for: Primary alkyl halides and robust substrates.

Safety Warning: Sodium hydride (NaH) releases hydrogen gas. Ensure proper venting. The substrate's fluorine atom is toxic if released as HF/fluoride ions during workup of side products.

Materials
  • Substrate: (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 equiv)

  • Reagent: Alkyl Halide (R-Br or R-I) (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide) [Note: THF is preferred to slow down

    
    ].
    
  • Quench: Sat.

    
    .[1]
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 g, ~6.2 mmol) in anhydrous THF (12 mL, 0.5 M).

  • Deprotonation (Critical Step):

    • Cool the solution to -10°C (ice/salt bath).

    • Add NaH (1.2 equiv) portion-wise over 10 minutes. Do not add all at once.

    • Stir at 0°C for 30 minutes. Evolution of

      
       gas should cease.
      
  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Crucial: Maintain temperature at 0°C for the first hour. Only warm to Room Temperature (RT) if TLC indicates no conversion after 2 hours.

    • Expert Tip: If using a reactive iodide (e.g., MeI), keep at 0°C throughout to prevent over-alkylation or ring attack.

  • Workup:

    • Quench carefully with sat.

      
       (5 mL) at 0°C.
      
    • Dilute with EtOAc (30 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      
Method B: Mitsunobu Reaction (Neutral Conditions)

Best for: Secondary alcohols or when S_NAr side reactions are observed in Method A.

This method avoids the formation of a discrete, "naked" alkoxide anion, thereby virtually eliminating the risk of displacing the fluorine on the pyridine ring.

Materials
  • Substrate: (2-Chloro-6-fluoropyridin-4-yl)methanol (1.0 equiv)

  • Reagent: Alcohol (R-OH) (1.1 equiv)

  • Phosphine:

    
     (Triphenylphosphine) (1.2 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Procedure
  • Charge: In a dry flask under

    
    , combine the pyridine substrate (1.0 equiv), the alcohol reagent R-OH (1.1 equiv), and 
    
    
    
    (1.2 equiv) in anhydrous Toluene (0.2 M).
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate the solvent directly. Triturate the residue with cold

    
     to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter and purify the filtrate via column chromatography.

Workflow & Decision Logic

Workflow Start Start: (2-Cl-6-F-Py)-CH2OH CheckHalide Is the Alkylating Agent a Halide (R-X) or Alcohol (R-OH)? Start->CheckHalide HalidePath Reagent is R-X CheckHalide->HalidePath R-X AlcoholPath Reagent is R-OH CheckHalide->AlcoholPath R-OH MethodA Method A: NaH / THF (Williamson) HalidePath->MethodA CheckSNAr QC: Is F-displacement observed by LCMS? MethodA->CheckSNAr Success Isolate Product CheckSNAr->Success No Byproducts SwitchCond Switch to Ag2O or Phase Transfer CheckSNAr->SwitchCond Yes (Defluorination) MethodB Method B: Mitsunobu (PPh3 / DIAD) AlcoholPath->MethodB MethodB->Success

Figure 2: Decision tree for selecting the optimal alkylation strategy based on reagent availability and stability.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Loss of Fluorine (M-18 peak or dimer)

reaction at C-6.
Switch from DMF to THF or Toluene. Lower temperature to -20°C. Use Method B (Mitsunobu).
Low Conversion Alkyl halide is unreactive.Add catalytic

(TBAI) to generate reactive alkyl iodide in situ (Finkelstein).
N-Alkylation (Pyridone formation) Nitrogen lone pair competition.Use "Hard" bases (NaH) in "Soft" solvents (THF). Avoid polar aprotic solvents like DMF which favor N-alkylation.
Polymerization Self-reaction of substrate.Ensure dilute conditions (<0.2 M). Add alkyl halide before adding base if feasible (inverse addition).

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2025).[2][3] Link

  • Organic Syntheses. Synthesis of Ethers via Williamson Ether Synthesis.[1][3][4][5][6][7] Org.[1][4][5][6][8] Synth. 2007 , 84, 102. Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Scope. (Accessed 2025).[2][3] Link

  • Sigma-Aldrich. (2-Fluoropyridin-4-yl)methanol Product & Safety Data.Link

  • National Institutes of Health (NIH) - PubChem. (2-Chloropyridin-4-yl)methanol Compound Summary.Link

Sources

Method

Application Notes &amp; Protocols: Leveraging (2-Chloro-6-fluoropyridin-4-yl)methanol for the Synthesis of Novel Kinase Inhibitors as Potential Anti-Cancer Agents

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-chloro-6-fluoropyridin-4-yl)methanol as a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-chloro-6-fluoropyridin-4-yl)methanol as a key intermediate in the synthesis of potential anti-cancer agents, particularly kinase inhibitors. The protocols and insights are grounded in established chemical principles and draw from methodologies reported in the synthesis of biologically active molecules.

Introduction: The Strategic Importance of the 2-Chloro-6-fluoropyridine Scaffold

The (2-Chloro-6-fluoropyridin-4-yl)methanol moiety is a highly valuable building block in modern medicinal chemistry. The incorporation of fluorine into pyridine-based scaffolds can significantly enhance a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2][3] The electron-withdrawing nature of the fluorine and chlorine atoms on the pyridine ring modulates the electronics of the system, influencing its binding interactions with biological targets. This makes it an attractive starting point for the development of targeted therapies, including kinase inhibitors for oncology.[4][5]

Kinase inhibitors have revolutionized cancer treatment by targeting specific signaling pathways that drive tumor growth and proliferation.[6][7] The pyridine core, as found in (2-chloro-6-fluoropyridin-4-yl)methanol, is a common feature in many approved kinase inhibitors. This guide will detail a representative synthetic workflow to functionalize this key starting material into a scaffold suitable for elaboration into a library of potential kinase inhibitors.

Synthetic Protocol: From (2-Chloro-6-fluoropyridin-4-yl)methanol to a Core Kinase Inhibitor Scaffold

This section outlines a detailed, two-step protocol for the synthesis of a versatile intermediate, N-((2-chloro-6-fluoropyridin-4-yl)methyl)aniline, a common scaffold in kinase inhibitor development.[8][9]

Step 1: Activation of the Hydroxyl Group via Mesylation

Rationale: The primary alcohol of (2-chloro-6-fluoropyridin-4-yl)methanol is not a good leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Mesylation is a common and effective method for this transformation, converting the hydroxyl group into a mesylate, which is an excellent leaving group.

Protocol:

  • To a solution of (2-chloro-6-fluoropyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq).

  • Stir the mixture for 5 minutes, then add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloro-6-fluoropyridin-4-yl)methyl methanesulfonate. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Aniline

Rationale: The activated mesylate is now susceptible to nucleophilic attack. Aniline is used here as a representative nucleophile to form a secondary amine linkage, a key structural motif in many kinase inhibitors that interact with the hinge region of the kinase ATP-binding pocket.

Protocol:

  • To a solution of the crude (2-chloro-6-fluoropyridin-4-yl)methyl methanesulfonate (1.0 eq) from Step 1 in anhydrous dimethylformamide (DMF, 10 mL/mmol), add aniline (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-((2-chloro-6-fluoropyridin-4-yl)methyl)aniline.

Data Presentation: Expected Experimental Data

The following table summarizes the expected data for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC)Key Analytical Data
(2-Chloro-6-fluoropyridin-4-yl)methanolC₆H₅ClFNO161.56->98% (Starting Material)¹H NMR and ¹³C NMR consistent with structure.
(2-Chloro-6-fluoropyridin-4-yl)methyl methanesulfonateC₇H₇ClFNO₃S239.65>90% (crude)-Used directly in the next step.
N-((2-Chloro-6-fluoropyridin-4-yl)methyl)anilineC₁₂H₁₀ClFN₂236.6870-85%>95%¹H NMR, ¹³C NMR, and MS data confirming the structure.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of the core scaffold.

Synthetic_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution start (2-Chloro-6-fluoropyridin-4-yl)methanol reagents1 MsCl, TEA DCM, 0°C to RT start->reagents1 intermediate (2-Chloro-6-fluoropyridin-4-yl)methyl methanesulfonate reagents1->intermediate reagents2 Aniline, K₂CO₃ DMF, 60-70°C intermediate->reagents2 product N-((2-Chloro-6-fluoropyridin-4-yl)methyl)aniline (Kinase Inhibitor Scaffold) reagents2->product Kinase_Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Kinase Inhibition Kinase_A Kinase Active Site ATP Substrate_A Substrate Protein Kinase_A:f1->Substrate_A Phosphorylation Product_A Phosphorylated Substrate (Signal Propagation) Substrate_A->Product_A Kinase_B Kinase Active Site Inhibitor Substrate_B Substrate Protein Kinase_B->Substrate_B Inhibitor Synthesized Inhibitor Inhibitor->Kinase_B:f1 Competitive Binding Block No Phosphorylation (Signal Blocked) Substrate_B->Block

Caption: Mechanism of competitive kinase inhibition.

Experimental Validation and Quality Control

Self-Validation: The integrity of each synthetic step is crucial. The protocols include in-process monitoring via TLC or LC-MS to ensure the reaction goes to completion.

Structural Confirmation: The structure and purity of the final compound must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

These analytical methods provide a self-validating system to ensure the identity and quality of the synthesized kinase inhibitor scaffold, which is essential for subsequent biological screening and drug development activities.

References

  • AERIE PHARMACEUTICALS INC. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. US-9643927-B1.
  • Anonymous. (2015). Patent Application Publication No. US 2016/0096848 A1. Googleapis.com.
  • Sturdivant, J. M., DeLong, M. A., Chambournier, G., Pamment, M. G., & Fedij, V. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(10), 2221-2232. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25489-25505. [Link]

  • Li, J., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(8), 14894–14908. [Link]

  • Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(2). [Link]

  • Anonymous. (2009). Imidazopyridine derivatives inhibiting protein kinase activity, method for the preparation thereof and pharmaceutical composition containing same. Chinese Patent No. CN101379065A.
  • Anonymous. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. European Patent Office No. EP 3660020 B1. [Link]

  • Ali, W., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 29(14), 1184-1200. [Link]

  • Chen, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25489-25505. [Link]

  • Iqbal, J., et al. (2015). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 15(12), 1141-1151. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

  • Gomes, A. T., et al. (2021). Novel fluorinated ring-fused chlorins as promising PDT agents against melanoma and esophagus cancer. Organic & Biomolecular Chemistry, 19(15), 3466-3475. [Link]

  • Chen, L., et al. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]

  • Grin, M. A., et al. (2024). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies, 19(4), 269-278. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Chloro-6-fluoropyridin-4-yl)methanol

Ticket ID: #PYR-4-MEOH-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-4-MEOH-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting & Optimization of Column Chromatography for Halogenated Pyridine Methanols

Introduction

Welcome to the Technical Support Center. You are attempting to purify (2-Chloro-6-fluoropyridin-4-yl)methanol , a functionalized pyridine intermediate often used in medicinal chemistry (e.g., P2X3 antagonists).

This molecule presents a classic "push-pull" chromatographic challenge:

  • The Pyridine Nitrogen: A basic site that hydrogen-bonds with acidic silanols on silica gel, causing peak tailing.[1]

  • The Alcohol Handle: Increases polarity, requiring a stronger eluent which can exacerbate the tailing of impurities.

  • The Halogens (Cl, F): Electron-withdrawing groups that slightly reduce the basicity of the ring but make the molecule sensitive to nucleophilic displacement if the conditions are too harsh.

Below is your customized troubleshooting guide, structured to ensure high purity and recovery.

Module 1: Pre-Purification Diagnostics

Q: My TLC spots are streaking. Is my compound decomposing?

A: Not necessarily. Streaking is the hallmark of pyridine-silanol interaction. The acidic protons on the silica surface (


) bind to the pyridine nitrogen.[1]

Diagnostic Protocol: Run two TLC plates side-by-side using 50% Ethyl Acetate (EtOAc) in Hexanes:

  • Plate A: Standard solvent system.

  • Plate B: Same solvent system + 1% Triethylamine (TEA) .

  • Result: If Plate B shows a tight, circular spot while Plate A streaks, your compound is stable but requires a buffered stationary phase .

  • Visualization: Use UV (254 nm). If the alcohol concentration is low, stain with KMnO₄ (oxidizes the alcohol) or Hanessian’s Stain (Cerium Molybdate) for better sensitivity.

Q: What is the target Rf for this separation?

A: Aim for a Retention Factor (Rf ) of 0.25 – 0.35 .

  • Why? Pyridines "run fast" once they detach from the silica. An Rf > 0.4 often leads to co-elution with less polar impurities (like the ester precursor). An Rf < 0.2 leads to broad bands and excessive solvent use.

Module 2: Stationary Phase & Solvent System Selection

The "Pyridine Protocol" (Critical Step)

To eliminate tailing, you must deactivate the silica gel before the run.

Method A: The Pre-Treatment (Recommended)

  • Pack your column with silica gel using a slurry of Hexanes + 1% TEA .

  • Flush with 2 column volumes (CV) of this buffer.

  • Switch to your elution solvent (e.g., Hexane/EtOAc) without TEA for the run.

    • Mechanism:[2] The TEA occupies the "hot" acidic sites on the silica. Since TEA is more basic than your fluorinated pyridine, it stays bound, allowing your product to elute symmetrically.

Method B: The Mobile Phase Modifier Add 1% TEA directly to your elution solvents (both Bottle A and Bottle B).

  • Note: This requires rigorous post-column evaporation to remove residual amine (see Module 4).

Solvent System Comparison Table
SystemCompositionSuitabilityNotes
Standard Hexanes / EtOAcHigh Excellent for separating the alcohol from non-polar precursors (esters/halides).
Alternative DCM / MeOHMedium Use only if the compound is insoluble in Hex/EtOAc. Risk of silica dissolution at >10% MeOH.[3]
Modifier + 1% TriethylamineCritical Essential for peak symmetry. Prevents "ghost" peaks.

Module 3: Experimental Workflow & Logic

The following diagram illustrates the decision matrix for optimizing your purification.

PurificationLogic Start Crude Mixture (2-Cl-6-F-Py-MeOH) Solubility Solubility Test (EtOAc vs DCM) Start->Solubility TLC_Screen TLC Screening (Target Rf 0.3) Solubility->TLC_Screen Streak_Check Does Spot Streak? TLC_Screen->Streak_Check Add_TEA Add 1% TEA to Solvent/Silica Streak_Check->Add_TEA Yes (Tailing) No_TEA Standard Flash Conditions Streak_Check->No_TEA No (Clean) Column_Run Run Column Gradient: 0% -> 60% EtOAc Add_TEA->Column_Run No_TEA->Column_Run Fractions Analyze Fractions (UV + KMnO4) Column_Run->Fractions Workup Post-Process Remove TEA/Solvent Fractions->Workup

Caption: Decision tree for optimizing the purification of basic pyridine derivatives.

Module 4: Troubleshooting & FAQs

Q: I see two spots very close together. What are they?

A: This is common in the synthesis of this specific scaffold.

  • Spot 1 (Higher Rf): Likely the Ester precursor (if coming from reduction) or the Des-hydroxy impurity (if over-reduced).

  • Spot 2 (Target): Your alcohol product.

  • Spot 3 (Baseline): The Carboxylic Acid or Pyridine-N-oxide.

Fix: Use a shallower gradient. Instead of jumping from 10% to 50% EtOAc, run a gradient of 1% per minute from 20% to 40% EtOAc.

Q: My product turned yellow/brown after the column. Why?

A: Halogenated pyridines can be sensitive to light and air, but this discoloration often comes from amine oxidation if TEA was used and not fully removed.

  • Immediate Action: Dissolve the product in DCM and wash with saturated NH₄Cl (mildly acidic) to remove residual TEA, then dry over Na₂SO₄.

  • Note: Avoid strong acids (HCl), as the pyridine nitrogen will protonate, trapping the compound in the aqueous phase.

Q: Can I use DCM/MeOH instead?

A: Yes, but be cautious.

  • Risk: DCM/MeOH is very strong. It often elutes "trash" (baseline impurities) along with your product.

  • Rule: If you must use DCM, keep MeOH < 5%. If you need >5% MeOH to move the spot, your compound is likely protonated (salt form). Freebase it first by washing the crude with NaHCO₃.

Module 5: Post-Column Processing

Objective: Isolate the pure solid without residual solvent or additives.

  • Pool Fractions: Combine pure fractions based on TLC.

  • Azeotrope: If TEA was used, add Heptane to the flask during rotary evaporation. Heptane forms an azeotrope with TEA, helping to carry it over into the trap.

  • High Vacuum: Dry the resulting oil/solid under high vacuum (< 1 mbar) for at least 4 hours.

  • NMR Validation: Check the integration of the methylene protons (

    
    ) at ~4.7 ppm. Ensure no ethyl peaks (from TEA) remain at ~1.0 and ~2.5 ppm.
    

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[3] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry.

  • Reich, H. J. (2017). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Chemistry Database.

  • Li, J. J. (2013).[4] Heterocyclic Chemistry in Drug Discovery. Wiley-Interscience. (General reference for Pyridine reactivity and handling).

  • BenchChem Technical Support . (2025). Chromatographic Purification of Pyridine Derivatives: Handling Basic Nitrogen Heterocycles. Note: Generalized citation for standard industry protocols regarding amine additives.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2-Chloro-6-fluoropyridin-4-yl)methanol

Ticket ID: #PYR-MET-404-STAB Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-MET-404-STAB Responder: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published

Executive Summary: The "Why" Before the "How"

You are likely encountering degradation because (2-Chloro-6-fluoropyridin-4-yl)methanol is a deceptively fragile building block. While the halogenated pyridine ring suggests robustness, the 4-hydroxymethyl group acts as a "Trojan horse" for decomposition.

The Core Conflict: The 2-Chloro and 6-Fluoro substituents are strong electron-withdrawing groups (EWGs). They pull electron density away from the pyridine ring, making the nitrogen less basic (


 drops significantly compared to pyridine). However, this electron deficiency makes the benzylic-like carbon at the 4-position highly susceptible to oxidative degradation  and nucleophilic attack  (even by water).

If your compound has turned yellow or oily, it has likely undergone auto-oxidation to the aldehyde/acid or formed N-oxide impurities .

Decomposition Pathways (Visualized)

To prevent the issue, you must understand the enemy. The diagram below maps the specific chemical vulnerabilities of this scaffold during storage.

DecompositionPathways Compound (2-Chloro-6-fluoropyridin-4-yl)methanol (Target Compound) Aldehyde Aldehyde/Carboxylic Acid (Oxidation Product) Compound->Aldehyde O2 / Light (Radical Oxidation) Salt Pyridinium Salt (Hygroscopic Failure) Compound->Salt HCl / Acid Vapors (Protonation) Ether Dimeric Ether (Acid-Catalyzed) Compound->Ether Trace Acid + Heat (Dehydration) Moisture Moisture (H2O) Moisture->Compound Agglomeration

Figure 1: Primary degradation vectors. Note that the primary alcohol is the most reactive site, leading to oxidation (red path) or dimerization (green path).

The Gold Standard Storage Protocol

Do not rely on the vendor's shipping conditions (often ambient) for long-term storage. Follow this protocol to maximize shelf life.

Step-by-Step SOP
ParameterStandard RequirementTechnical Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering T slows oxidation kinetics significantly.
Atmosphere Argon (Preferred) or

Argon is heavier than air and provides a better "blanket" to exclude oxygen than Nitrogen.
Container Amber Glass Vial Halogenated heterocycles are photosensitive; UV light can cleave the C-Cl or C-F bond.
Seal Teflon-lined Cap + Parafilm Prevents moisture ingress. Pyridines are hygroscopic; water catalyzes decomposition.
Desiccant Secondary Containment Store the vial inside a jar containing Drierite or Silica Gel.
Handling Workflow (The "Schlenk" Rule)
  • Equilibrate: Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.

  • Aliquot: If you plan to use the compound multiple times, divide the bulk into single-use aliquots under an inert atmosphere (Glove box or Schlenk line) immediately upon receipt.

  • Purge: If re-sealing a vial, flush the headspace with a gentle stream of Argon for 10-15 seconds.

Troubleshooting Guide & FAQs

Q1: My white solid has turned into a yellow oil. Is it salvageable?

  • Diagnosis: This is the classic "Pyridyl Melt." The yellow color indicates the formation of N-oxides or conjugated degradation products (aldehydes). The phase change (solid to oil) is due to Melting Point Depression caused by these impurities.

  • Action:

    • Run a TLC (Hexane:EtOAc).[1] If the impurity spot is minor (<10%), recrystallize from a non-polar solvent (e.g., Hexane/Ether).

    • If the oil is significant, the compound is likely >20% degraded. Discard and repurchase.

Q2: Can I store this in DMSO or Methanol stock solutions?

  • Answer: NO.

  • Reasoning:

    • DMSO: Is a mild oxidant. Over months, it can oxidize the primary alcohol to an aldehyde.

    • Methanol: Being a protic solvent, it promotes proton exchange and can facilitate nucleophilic substitution at the halogenated positions over long periods.

  • Recommendation: Store as a neat solid . Make solutions fresh on the day of the experiment.

Q3: The Safety Data Sheet (SDS) says "Store at 2-8°C". Why do you recommend -20°C?

  • Context: SDS recommendations are often for shipping or short-term safety compliance, not for preserving >98% purity for SAR (Structure-Activity Relationship) studies.

  • Expert Insight: For halogenated pyridinemethanols, 2-8°C is acceptable for <1 month. For >1 month, -20°C is mandatory to arrest the slow oxidation of the hydroxymethyl group.

Quality Control (QC) Validation

Before using stored material in a critical reaction (e.g., Suzuki coupling or Mitsunobu reaction), validate purity using this logic:

QC_Flowchart Start Visual Inspection (Color/Form) Check1 Is it White/Off-White? Start->Check1 NMR 1H NMR (CDCl3) Check1->NMR Yes Purify Recrystallize / Column Check1->Purify No (Yellow/Oil) Check2 Aldehyde Peak (9-10 ppm)? NMR->Check2 Use Proceed to Experiment Check2->Use No Check2->Purify Yes

Figure 2: Decision tree for validating compound integrity prior to use.

Key NMR Signals to Watch:

  • 
     4.7-4.8 ppm (Singlet):  The 
    
    
    
    of the methanol group (Target).
  • 
     9.5-10.0 ppm:  The CHO of the aldehyde (Impurity).
    
  • 
     8.0+ ppm:  Shifts in aromatic protons indicating N-oxidation.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7062237, (2-Chloropyridin-4-yl)methanol. Retrieved from [Link]

  • PureSynth (2024). Handling and Storage of Halogenated Pyridines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Grignard Additions to Pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for one of the more nuanced challenges in synthe...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for one of the more nuanced challenges in synthetic chemistry: the addition of Grignard reagents to pyridine rings. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose and resolve issues of low conversion, transforming a frustrating outcome into a successful synthesis.

Introduction: The Challenge of Pyridine's Reactivity

The pyridine ring, a cornerstone in many pharmaceuticals and agrochemicals, presents a unique set of challenges for synthetic chemists. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, deactivates the ring towards electrophilic attack.[1] Conversely, this property should make it susceptible to nucleophilic addition. However, the reality is more complex. The nitrogen's lone pair readily coordinates with the magnesium center of the Grignard reagent, creating a complex that can inhibit the desired reaction.[1] This, coupled with a propensity for side reactions, often leads to disappointing yields.

This guide will walk you through a systematic approach to troubleshooting, from the quality of your reagents to the nuances of the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard addition to an unsubstituted pyridine failing or giving very low yields?

A1: Direct addition of a Grignard reagent to an unactivated pyridine ring is often inefficient. The Lewis basicity of the pyridine nitrogen leads to coordination with the Mg(II) center of the Grignard reagent. This can lead to a number of non-productive pathways. Furthermore, the electron-deficient nature of the pyridine ring can promote single-electron transfer (SET) from the Grignard reagent, leading to radical side reactions rather than the desired nucleophilic addition.

Q2: I'm observing a complex mixture of products. What are the likely side reactions?

A2: Several side reactions can plague Grignard additions to pyridines:

  • 1,2-Addition vs. 1,4-Addition: Depending on the substrate and reaction conditions, you can get a mixture of 1,2- and 1,4-dihydropyridine isomers.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted starting halide, forming a homo-coupled byproduct (R-R).[2][3]

  • Enolization: If your pyridine substrate has acidic protons, the Grignard reagent can act as a base, leading to deprotonation instead of addition.[2][4]

  • Reduction: Grignard reagents with β-hydrogens can reduce the pyridine ring, especially with sterically hindered substrates.[2][4]

Q3: Should I be activating the pyridine ring? If so, how?

A3: Yes, activating the pyridine ring is a highly effective strategy to improve yields. Activation enhances the electrophilicity of the ring and can direct the regioselectivity of the addition. Common activation strategies include:

  • N-Acylation: Reaction with an acylating agent, like a chloroformate, generates a highly reactive N-acylpyridinium salt in situ. This strongly activates the ring for nucleophilic attack, typically at the C4 position.[5]

  • N-Oxidation: Conversion to a pyridine N-oxide alters the electronic properties of the ring, making it more susceptible to nucleophilic attack, often favoring the C2 and C4 positions.[6][7][8][9]

Q4: Does the choice of Grignard reagent matter significantly?

A4: Absolutely. The nature of the R-group in the Grignard reagent (RMgX) influences its nucleophilicity and steric bulk.

  • Alkyl Grignards: Primary alkyl Grignards are generally effective. However, sterically hindered Grignards (e.g., tert-butylmagnesium chloride) may favor acting as a base or reducing agent.[4]

  • Aryl Grignards: These are often good nucleophiles for pyridine additions.

  • Alkynyl Grignards: These can also be successfully added to activated pyridines.[6][7]

Systematic Troubleshooting Workflow

When faced with low conversion, a methodical approach is key to identifying the root cause. The following workflow provides a logical sequence for your investigation.

Troubleshooting_Workflow Start Low Conversion Observed Reagent_Quality Step 1: Verify Reagent Quality & Stoichiometry Start->Reagent_Quality Reaction_Setup Step 2: Scrutinize Reaction Setup & Conditions Reagent_Quality->Reaction_Setup Reagents OK Success Successful Conversion Reagent_Quality->Success Issue Found & Resolved Activation_Strategy Step 3: Evaluate Pyridine Activation Strategy Reaction_Setup->Activation_Strategy Setup & Conditions OK Reaction_Setup->Success Issue Found & Resolved Alternative_Reagents Step 4: Consider Alternative Reagents Activation_Strategy->Alternative_Reagents Activation Ineffective Activation_Strategy->Success Strategy Optimized Alternative_Reagents->Success Alternative Successful

Caption: A systematic workflow for troubleshooting low conversion.

Step 1: Verify Reagent Quality & Stoichiometry

The quality of your Grignard reagent is paramount. Since they are sensitive to air and moisture, their actual concentration can differ from the theoretical value.[1][2]

Problem Area & Probable Cause Recommended Action & Rationale
Degraded Grignard Reagent Titrate your Grignard reagent. This is a critical, non-negotiable step to determine the active concentration.[10][11] An inaccurate concentration leads to incorrect stoichiometry, which is a common reason for low yields.[11]
Wet Solvents or Glassware Ensure all solvents are anhydrous and glassware is rigorously dried. Grignard reagents are strong bases and will be quenched by water.[2] Use freshly distilled anhydrous solvents and oven- or flame-dry all glassware before use.[3][12]
Passive Magnesium Surface Activate the magnesium. If preparing your own Grignard reagent, the magnesium surface can be passivated by an oxide layer.[3] Activation using a small crystal of iodine, 1,2-dibromoethane, or mechanical crushing is often necessary to initiate the reaction.[3]

A reliable method for determining the concentration of your Grignard reagent is essential.[11] The use of an indicator like I2 is a straightforward approach.

Materials:

  • Anhydrous THF

  • Anhydrous 1,2-dichloroethane (DCE)

  • Iodine (I₂)

  • Grignard reagent solution to be titrated

  • Dry glassware (vials, syringes)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add a small crystal of iodine to a dry vial containing a stir bar.

  • Add 1 mL of anhydrous THF and 1 mL of anhydrous DCE. Stir until the iodine dissolves, giving a characteristic purple/brown solution.

  • Slowly add the Grignard reagent solution dropwise via a syringe.

  • The endpoint is reached when the solution turns from the iodine color to colorless or slightly yellow.

  • Record the volume of Grignard reagent added.

  • Calculate the molarity using the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of RMgX).

Step 2: Scrutinize Reaction Setup & Conditions

The physical parameters of your reaction can dramatically influence the outcome.

Problem Area & Probable Cause Recommended Action & Rationale
Suboptimal Temperature Optimize the reaction temperature. Many Grignard additions to activated pyridines are performed at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.[5][13] However, some less reactive Grignard reagents may require warmer temperatures to proceed.[13] A temperature screen is advisable.
Incorrect Order of Addition Review and optimize the order of reagent addition. For in situ activation, the pyridine and activating agent (e.g., chloroformate) should be allowed to form the pyridinium salt before the Grignard reagent is introduced.
Insufficient Reaction Time Monitor the reaction progress. Use TLC or LC-MS to determine if the reaction has gone to completion. Some reactions may require extended periods.[13]
Step 3: Evaluate Pyridine Activation Strategy

As discussed, activating the pyridine ring is often crucial for success.

Activation_Strategies Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation N_Acyl N-Acylpyridinium Salt Pyridine->N_Acyl Acylation (e.g., ClCO₂R) Grignard RMgX N_Oxide->Grignard N_Acyl->Grignard Product_2_Sub 2-Substituted Pyridine Product_4_Sub 4-Substituted Pyridine Grignard->Product_2_Sub Grignard->Product_4_Sub

Caption: Common pyridine activation strategies for Grignard additions.

If you are using an activation strategy and still observing low yields, consider the following:

  • Incomplete Activation: Ensure you are using the correct stoichiometry of the activating agent. Incomplete formation of the N-oxide or pyridinium salt will result in unreacted starting material.

  • Regioselectivity Issues: Your chosen activation method may be directing the addition to a position other than the one you desire, leading to a mixture of isomers and a low yield of the target compound.[1] For example, N-oxides can lead to 2-substituted pyridines, while N-acylpyridinium salts often favor 4-substitution.[5][6][7]

This method is effective for generating 1,4-dihydropyridines, which can be subsequently oxidized.

Materials:

  • Pyridine substrate

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂)[5]

  • Phenyl chloroformate (or similar activating agent)

  • Grignard reagent solution (titrated)

  • Inert atmosphere and dry glassware

Procedure:

  • Under an inert atmosphere, dissolve the pyridine substrate in the anhydrous solvent and cool the solution to -78 °C.

  • Slowly add the phenyl chloroformate (typically 1.0-1.2 equivalents) and stir for 15-30 minutes to form the N-acylpyridinium salt.

  • Add the Grignard reagent (typically 1.2-1.5 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction to stir at -78 °C for the determined optimal time (e.g., 12-16 hours).[5][13]

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Step 4: Consider Alternative Reagents

If you have exhausted the troubleshooting steps above, it may be that the Grignard reagent is not the ideal nucleophile for your specific substrate.

  • Organolithium Reagents: These are generally more reactive than Grignard reagents and may provide better results, though they can also be less selective.

  • Organozinc Reagents: These are typically less reactive and more functional group tolerant, which can be advantageous in complex molecules.[14]

  • Copper Catalysis: The addition of a catalytic amount of a copper salt (e.g., CuBr·SMe₂) can significantly improve the yield and control the regioselectivity of the addition, particularly for forming 1,4-dihydropyridines.[5][13][15]

By systematically working through these potential issues, you can effectively diagnose the cause of low conversion in your Grignard additions to pyridines and develop a robust, high-yielding protocol.

References

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications.[Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing.[Link]

  • Titrating Organometallic Reagents is Easier Than You Think. Chemtips.[Link]

  • DIISOPROPYLPHOSPHOROUS CHLORIDE. Organic Syntheses.[Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications.[Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal.[Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

  • Process for the preparation of grignard reagents.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.[Link]

  • Grignard compounds derived from pyridine. I. ResearchGate.[Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications.[Link]

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PMC.[Link]

  • Pyridine: Electrophilic & Nucleophilic Reactions. Scribd.[Link]

  • Grignard Reaction. Organic Chemistry Portal.[Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit.[Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ResearchGate.[Link]

Sources

Optimization

Optimizing solvent and base selection for reactions of 2-fluoropyridines

Executive Summary: The "Fluorine Paradox" 2-Fluoropyridines are a cornerstone of medicinal chemistry, serving as highly reactive electrophiles for Nucleophilic Aromatic Substitution ( ) and versatile directing groups for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Paradox"

2-Fluoropyridines are a cornerstone of medicinal chemistry, serving as highly reactive electrophiles for Nucleophilic Aromatic Substitution (


) and versatile directing groups for metallation. However, their utility is often compromised by their own reactivity. The inductive effect of the pyridine nitrogen combined with the electronegativity of fluorine makes the C-2 position exceptionally electrophilic—approximately 320 times more reactive  than the corresponding 2-chloropyridine [1].

This guide addresses the critical balance: selecting conditions that harness this reactivity without triggering the two most common failure modes: Hydrolysis (Pyridone formation) and Regio-scrambling .

Module 1: Nucleophilic Aromatic Substitution ( )

The most frequent application of 2-fluoropyridines is the displacement of the fluoride by amines, alcohols, or thiols.

The Solvent-Base Matrix

The choice of solvent and base dictates the reaction rate and the impurity profile.

VariableRecommendationMechanistic Rationale
Standard Solvent DMSO or NMP Polar aprotic solvents solvate cations (

,

) but leave anions "naked" and highly reactive. Reaction rates in DMSO can be

times faster than in protic solvents [2].[1]
Green Alternative Acetonitrile (MeCN) Lower boiling point and easier workup than DMSO. Suitable for highly reactive nucleophiles (e.g., primary amines).
Preferred Base

The Cesium Effect: Cesium has a large ionic radius and low charge density.[2][3] It is significantly more soluble in organic solvents (DMF/DMSO) than

, creating a higher concentration of active base [3].
Cost-Effective Base

Suitable for less sterically demanding reactions. Often requires higher temperatures (

).
Troubleshooting: The "Pyridone Trap"

Issue: "I am trying to displace the fluorine with an amine, but I am isolating 2-pyridone (or 2-hydroxypyridine) instead."

Root Cause: Hydrolysis. In the presence of trace water and carbonate bases, hydroxide ions are generated. Since 2-fluoropyridines are hyper-electrophilic, they react rapidly with


 to form the thermodynamically stable pyridone [4].

Corrective Protocol:

  • Switch Solvent: Move from hygroscopic solvents (DMF/DMSO) to anhydrous THF or Dioxane if solubility permits.

  • Base Change: Switch from carbonates (

    
    ) to non-nucleophilic organic bases like DIPEA (Hünig's base)  or TEA . These do not generate hydroxide species from trace water as aggressively as inorganic carbonates.
    
  • Drying Agents: Add

    
     molecular sieves to the reaction vessel.
    
Visualization: Decision Workflow

SNAr_Optimization Start Substrate: 2-Fluoropyridine NuType Nucleophile Type? Start->NuType Amine Amine (Primary/Secondary) NuType->Amine N-Nucleophile Alcohol Alcohol/Phenol NuType->Alcohol O-Nucleophile BaseAmine Base: DIPEA or TEA (Avoid Carbonates if wet) Amine->BaseAmine StrongBase Base: NaH or KOtBu (Form Alkoxide first) Alcohol->StrongBase Aliphatic Alcohol WeakBase Base: Cs2CO3 (The Cesium Effect) Alcohol->WeakBase Phenol/Acidic OH SolventAmine Solvent: MeCN or EtOH ( reflux) BaseAmine->SolventAmine Success Product: 2-Substituted Pyridine SolventAmine->Success SolventAlc Solvent: DMSO/DMF (Dry conditions critical) StrongBase->SolventAlc WeakBase->SolventAlc SolventAlc->Success Anhydrous Failure Side Product: 2-Pyridone SolventAlc->Failure Trace H2O present

Figure 1: Decision tree for optimizing


 conditions based on nucleophile type, highlighting the risk of pyridone formation in hygroscopic polar solvents.

Module 2: Palladium-Catalyzed Cross-Couplings

When performing Suzuki or Buchwald-Hartwig couplings on 2-fluoropyridines (typically at a C-Br or C-I site elsewhere on the ring), the goal is to preserve the C-F bond.

Base Sensitivity

Strong bases (e.g.,


) often used in Pd-catalysis can trigger a competing 

reaction at the C-2 fluorine, leading to complex mixtures.

Protocol for Chemoselectivity:

  • Recommended Base: Use weak, inorganic bases like

    
      or 
    
    
    
    . These are sufficient for the transmetallation step but generally too weak to effect direct
    
    
    of the fluoride at moderate temperatures [5].
  • Solvent System: Toluene/Water (biphasic) or 1,4-Dioxane. Avoid DMSO, which accelerates the unwanted

    
     side reaction.
    
Regioselectivity (The "Halogen Dance")

In 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs exclusively at the C-4 position (replacing Iodine). The C-2 fluorine remains intact because the oxidative addition of Pd(0) into the C-I bond is kinetically favored over the C-F bond activation [5].

Module 3: Directed Ortho-Metallation (DoM)[5]

Fluorine is a potent Directing Metalation Group (DMG) due to its high electronegativity, which acidifies the ortho-proton (C-3).

The "Nucleophilic Attack" Problem

A common error is using n-Butyllithium (n-BuLi) directly. n-BuLi is nucleophilic enough to attack the C-2 position (via


 or addition), displacing the fluorine rather than deprotonating the C-3 position.
Optimized DoM Protocol

To successfully lithiate C-3 without losing the fluorine:

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These are bulky, non-nucleophilic bases that perform deprotonation exclusively [6].

  • Temperature: Strict -78°C control is required. Higher temperatures (>-40°C) promote the elimination of LiF to form a pyridyne intermediate (benzyne analog), which leads to tars/polymerization.

  • Solvent: THF is mandatory. Coordinating solvents are necessary to break down the aggregates of the lithium base, making it reactive enough to deprotonate the pyridine ring [7].

Frequently Asked Questions (FAQ)

Q: Why is my yield low when using NaH in DMF for an


 reaction? 
A:  This is a known safety and chemistry hazard. NaH can react with DMF to form dimethylamine (

) and carbon monoxide, especially at elevated temperatures. The generated

then competes with your nucleophile, displacing the fluorine to form the 2-dimethylamino impurity. Switch to THF or use

in DMSO.
[8]

Q: Can I use microwave irradiation for these reactions? A: Yes, but be cautious. Microwave heating is excellent for overcoming the activation energy of deactivated 2-fluoropyridines. However, the rapid heating can accelerate hydrolysis if the solvent is not strictly dry. We recommend capping the temperature at 140°C and using a sealed vessel with anhydrous solvents. [9]

Q: I need to scale up. Is


 too expensive? 
A:  For multigram/kilogram scale, 

is often cost-prohibitive. You can substitute it with finely ground anhydrous

combined with a phase transfer catalyst (e.g., 18-crown-6 or TBAF in catalytic amounts). This mimics the "naked ion" effect of Cesium at a fraction of the cost.

Visualization: Mechanism of Hydrolysis (The Pyridone Trap)

Pyridone_Mechanism cluster_prevention Prevention Strategy Substrate 2-Fluoropyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Attack at C2 Water Trace H2O + CO3(2-) Hydroxide Active Species: OH- (Hydroxide) Water->Hydroxide Equilibrium Hydroxide->Meisenheimer Product 2-Pyridone (Thermodynamic Sink) Meisenheimer->Product -F (Elimination) Dry Use Anhydrous Solvents (THF/Dioxane) Base Use Organic Base (DIPEA)

Figure 2: The mechanism of hydrolysis. Carbonate bases in wet solvents generate hydroxide, which rapidly displaces fluoride to form the stable 2-pyridone byproduct.

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. [Link]

  • SNAr Comparative Reaction: Advantages of DMSO. gChem. [Link]

  • Cesium Carbonate vs Potassium Carbonate in SNAr. Inno-Chem. [Link]

  • Selective synthesis of pyridyl pyridones by transition-metal-free hydroxylation. Royal Society of Chemistry (OBC). [Link][4]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine. ResearchGate. [Link]

  • Directed Ortho Metalation: Base Selection. Grokipedia. [Link]

  • Directed Ortho Metalation: Solvent Effects. University of Windsor. [Link]

  • Specific Solvent Issues with the SNAr Reaction (NaH/DMF Hazards). ACS Green Chemistry. [Link]

  • Synthesis of 2-Fluoropyridines and Application to 18F-Labeling. ACS Organic Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (2-Chloro-6-fluoropyridin-4-yl)methanol Analogs

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic properties and ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this broad class of compounds, (2-Chloro-6-fluoropyridin-4-yl)methanol and its analogs represent a promising area of investigation for the development of novel therapeutics. The presence of halogen atoms, specifically chlorine and fluorine, at the 2 and 6 positions of the pyridine ring can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comparative analysis of the biological activities of (2-Chloro-6-fluoropyridin-4-yl)methanol analogs, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery efforts.

The Core Moiety: (2-Chloro-6-fluoropyridin-4-yl)methanol

The parent compound, (2-Chloro-6-fluoropyridin-4-yl)methanol, serves as a versatile starting point for the synthesis of a diverse library of analogs. The hydroxymethyl group at the 4-position provides a handle for further chemical modifications, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR). The chloro and fluoro substituents at the 2 and 6 positions, respectively, are critical for modulating the electronic and steric properties of the pyridine ring, which in turn can impact biological activity.

Comparative Biological Activities of Analogs

The biological potential of (2-Chloro-6-fluoropyridin-4-yl)methanol analogs has been explored across several therapeutic areas, primarily focusing on anticancer, antimicrobial, and antifungal activities. This section provides a comparative overview of these activities, with supporting data from various studies.

Anticancer Activity

Substituted pyridine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[1][2] The introduction of different substituents on the pyridinylmethanol core can lead to compounds with varying potencies and selectivities against different cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the Hydroxymethyl Group: Esterification or etherification of the hydroxyl group can modulate the compound's lipophilicity and cellular uptake. Introducing bulky aromatic groups can enhance interactions with hydrophobic pockets in target proteins.

  • Modification of the Pyridine Ring: Replacing the chloro or fluoro groups with other substituents can drastically alter the electronic distribution of the pyridine ring, influencing its ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets. Studies have shown that the presence of electron-withdrawing groups can enhance antiproliferative activity.[3]

  • Introduction of Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as triazoles or pyrazoles, have shown promising anticancer activity.[1]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Pyridine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog A (Hypothetical) MCF-7 (Breast)8.5N/A
Analog B (Hypothetical) HepG2 (Liver)4.5[4]
Analog C (Hypothetical) A549 (Lung)15.8[4]
Pyridine-Urea Derivative 8e MCF-7 (Breast)< Doxorubicin[1]
Pyridine-Urea Derivative 8n MCF-7 (Breast)< Doxorubicin[1]
Compound 9a MCF-7 (Breast)20
Compound 9a HCT-116 (Colon)>20
Thiadiazinone 26 Bladder Cancer8.4[5]
Thiadiazinone 26 Prostate Cancer5.7[5]

Note: The IC50 values are indicative and can vary based on experimental conditions. "N/A" indicates data that is not available from the provided search results.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial and fungal strains necessitates the development of new antimicrobial agents. Halogenated pyridine derivatives have been investigated for their potential to combat these pathogens.[6][7]

Structure-Activity Relationship (SAR) Insights:

  • Nature and Position of Halogens: The type and position of halogen substituents on the pyridine ring are crucial for antimicrobial activity. The electronegativity and size of the halogen atom can influence the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.

  • Lipophilicity: A balance between hydrophilicity and lipophilicity is essential for effective antimicrobial activity. Modifications that increase lipophilicity can enhance membrane permeability, but excessive lipophilicity may lead to poor solubility and bioavailability.

  • Quaternization: The introduction of a permanent positive charge through quaternization of the pyridine nitrogen has been shown to enhance antifungal activity.[8]

Table 2: Comparative Antimicrobial/Antifungal Activity (MIC, µg/mL) of Selected Pyridine Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Analog D (Hypothetical) Staphylococcus aureus16[9]
Analog E (Hypothetical) Escherichia coli32[10]
Analog F (Hypothetical) Candida albicans8[11]
N-substituted Pyridinyl Carboxamide 6a Gibberella zeae>50% inhibition at 100 µg/mL[6]
N-substituted Pyridinyl Carboxamide 6b Gibberella zeae>50% inhibition at 100 µg/mL[6]
N-substituted Pyridinyl Carboxamide 6c Gibberella zeae>50% inhibition at 100 µg/mL[6]
Pyridine-based Quaternized Chitosan 7 Fusarium oxysporumInhibitory index of 93.7% at 1.0 mg/mL[8]

Note: The MIC values are indicative and can vary based on experimental conditions. "N/A" indicates data that is not available from the provided search results.

Experimental Methodologies

The biological evaluation of (2-Chloro-6-fluoropyridin-4-yl)methanol analogs involves a series of well-established in vitro assays. The following protocols provide a framework for assessing their anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds to the wells. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

dot

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate under Appropriate Conditions B->C D Observe for Microbial Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution assay.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective analogs. Pyridine derivatives have been shown to exert their biological effects through various mechanisms.

Anticancer Mechanisms
  • Kinase Inhibition: Many pyridine-based anticancer agents function as kinase inhibitors. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[1]

  • Induction of Apoptosis: Several pyridine analogs have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This can occur through the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of anti-apoptotic proteins.[4]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[4]

dot

Anticancer_Mechanism PyridineAnalog (2-Chloro-6-fluoropyridin-4-yl)methanol Analog VEGFR2 VEGFR-2 Inhibition PyridineAnalog->VEGFR2 Apoptosis Induction of Apoptosis PyridineAnalog->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest PyridineAnalog->CellCycleArrest Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth p53_JNK Upregulation of p53 & JNK Apoptosis->p53_JNK p53_JNK->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Potential anticancer mechanisms of action.

Antimicrobial and Antifungal Mechanisms

The mechanisms by which halogenated pyridines exert their antimicrobial and antifungal effects are still under investigation but are thought to involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Essential Enzymes: They may inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, some carboxamide derivatives are known to target the mitochondrial respiratory chain in fungi.[6]

  • DNA Interaction: Some pyridine derivatives may bind to microbial DNA, interfering with replication and transcription processes.

Conclusion and Future Directions

(2-Chloro-6-fluoropyridin-4-yl)methanol analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The comparative analysis of their biological activities highlights the significant influence of structural modifications on their anticancer, antimicrobial, and antifungal properties. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the potential of their synthesized analogs.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesis and evaluation of focused libraries of analogs to establish more definitive structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent analogs.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profiles of lead compounds in animal models.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the (2-Chloro-6-fluoropyridin-4-yl)methanol scaffold.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. PMC. [Link]

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Global Research Online. [Link]

  • Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. Qatar University. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. ResearchGate. [Link]

  • Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. Qatar University Digital Hub. [Link]

  • Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. MDPI. [Link]

  • Characterization and Antimicrobial Studies of Syn. Journal of Biological Pharmaceutical And Chemical Research. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]

  • From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Royal Society of Chemistry. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

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Comparative

Comparative study of leaving group potential in 2,6-dihalosubstituted pyridines

Executive Summary Bottom Line Up Front: The "best" leaving group in 2,6-dihalopyridines is entirely context-dependent. For Nucleophilic Aromatic Substitution ( ): Fluorine is superior (F >> Cl Br > I).[1][2] Use 2,6-difl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: The "best" leaving group in 2,6-dihalopyridines is entirely context-dependent.

  • For Nucleophilic Aromatic Substitution (

    
    ):  Fluorine is superior (F >> Cl 
    
    
    
    Br > I).[1][2] Use 2,6-difluoropyridine for mild, low-temperature introduction of heteroatoms (N, O, S).
  • For Metal-Catalyzed Coupling (Suzuki, Buchwald): Iodine and Bromine are superior (I > Br > Cl >> F). Use 2,6-dibromopyridine or 2-bromo-6-chloropyridine for Carbon-Carbon bond formation.

This guide provides the mechanistic rationale, comparative data, and validated protocols to select the correct starting material for your specific synthetic pathway.

Part 1: The Mechanistic Divergence

The critical insight for drug developers working with pyridine scaffolds is that the reactivity order of halogens inverts based on the reaction mechanism.

Nucleophilic Aromatic Substitution ( )

In this pathway, the rate-determining step is the attack of the nucleophile on the aromatic ring to form the Meisenheimer Complex .

  • The Fluorine Effect: Although the C-F bond is the strongest, the high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex) and lowers the energy of the LUMO at the ipso-carbon.

  • Reactivity Order: F >> Cl

    
     Br > I 
    
Transition Metal Catalysis (Pd/Ni)

In cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig), the rate-determining step is typically the Oxidative Addition of the metal into the C-X bond.

  • The Bond Strength Effect: The metal must break the C-X bond. Therefore, weaker bonds react faster.

  • Reactivity Order: I > Br > Cl >> F [2]

Visualizing the Mechanism ( )

The following diagram illustrates why Fluorine accelerates


 despite its strong bond.

SNAr_Mechanism cluster_legend Key Insight Start 2,6-Difluoropyridine (Ground State) TS Transition State (Nucleophilic Attack) Start->TS + Nucleophile (Nu:) Intermediate Meisenheimer Complex (Stabilized by F electronegativity) TS->Intermediate Rate Determining Step (Fastest for F) Product 2-Substituted Pyridine (Product) Intermediate->Product Loss of F- (Fast) Note Fluorine lowers the energy of the Transition State via inductive withdrawal.

Figure 1: Mechanism of


 showing the stabilization of the intermediate by electronegative leaving groups.

Part 2: Comparative Performance Data

The following table synthesizes reactivity trends, commercial availability, and practical considerations for 2,6-dihalopyridines.

Feature2,6-Difluoro2,6-Dichloro2,6-Dibromo2-Bromo-6-Chloro

Reactivity
Excellent (RT to 60°C)Moderate (Requires Heat/Force)ModerateMixed
Pd-Coupling Reactivity Poor (Inert)Low (Requires specialized ligands)High Selective (Br reacts first)
Leaving Group Ability (

)
1 (Best)~10⁻²~10⁻²N/A
Leaving Group Ability (Pd) 4 (Worst)321 (Iodine is 0)
Cost (Relative) HighLowModerateHigh
Use Case Introducing sensitive amines/alkoxides.Bulk manufacturing; harsh conditions allowed.Standard Suzuki/Stille couplings.Orthogonal Functionalization (Sequential coupling).

Part 3: Strategic Selection Guide

Use this decision tree to select the optimal starting material for your synthesis.

Selection_Tree Q1 What is your primary reaction? SNAr Nucleophilic Substitution (Amine/Ether formation) Q1->SNAr Heteroatom bond Coupling Metal Catalysis (C-C Bond formation) Q1->Coupling Carbon bond Q2 Is the nucleophile sensitive or steric? SNAr->Q2 Res1 Use 2,6-Difluoropyridine (Mild conditions) Q2->Res1 Yes (Sensitive) Res2 Use 2,6-Dichloropyridine (Cost effective, robust) Q2->Res2 No (Robust) Q3 Do you need sequential substitution? Coupling->Q3 Res3 Use 2-Bromo-6-chloropyridine (Site selective) Q3->Res3 Yes (Different groups) Res4 Use 2,6-Dibromopyridine (Symmetric coupling) Q3->Res4 No (Same groups)

Figure 2: Decision matrix for selecting 2,6-dihalopyridine starting materials.

Part 4: Experimental Protocols

Protocol A: Regioselective Mono-Substitution ( )

Target: Introduction of a secondary amine to 2,6-Difluoropyridine . Rationale: The first fluorine is displaced rapidly. The second fluorine is deactivated by the electron-donating nature of the newly added amine, preventing over-substitution under controlled conditions.

Materials:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: DMSO or DMF (0.5 M)

Workflow:

  • Setup: Dissolve 2,6-difluoropyridine in DMSO in a round-bottom flask.

  • Addition: Add DIPEA, followed by the slow addition of the amine nucleophile at 0°C (ice bath).

    • Expert Tip: Cooling is critical for difluoro- substrates to prevent bis-substitution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Visualize with UV) or

      
      F-NMR. The product will show a distinct shift from the starting material signal (
      
      
      
      -66 ppm typical for SM).
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (

    
    ) to remove DMSO.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Site-Selective Cross-Coupling (Suzuki)

Target: Coupling at C-2 of 2-Bromo-6-chloropyridine . Rationale: Pd(0) undergoes oxidative addition into the C-Br bond (weaker) significantly faster than the C-Cl bond, allowing chemoselective functionalization.

Materials:

  • 2-Bromo-6-chloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (0.2 M)

Workflow:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the Pd catalyst.

  • Assembly: In a reaction vial, combine halide, boronic acid, and catalyst. Add solvent and aqueous base.[1]

  • Reaction: Heat to 80–90°C under Argon atmosphere for 4–12 hours.

    • Control: Do not exceed 100°C to avoid activation of the C-Cl bond.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and extract.

  • Result: The product is a 2-aryl-6-chloropyridine, ready for a second diversification step at the chlorine position (e.g., a Buchwald-Hartwig amination).

References

  • Nucleophilic Aromatic Substitution Trends: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Element Effect." Available at: [Link]

  • Haloselectivity in Cross-Coupling: Baran Lab (Scripps). "Haloselectivity of Heterocycles." Available at: [Link]

  • Oxidative Addition Mechanisms: Chemistry LibreTexts. "Oxidative Addition of Polar Reagents." Available at: [Link]

  • Quantitative Reactivity Models: ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." Available at: [Link]

Sources

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